molecular formula C10H8BrN3S B1271983 4-[(5-Bromopyrimidin-2-yl)thio]aniline CAS No. 849235-61-6

4-[(5-Bromopyrimidin-2-yl)thio]aniline

Cat. No.: B1271983
CAS No.: 849235-61-6
M. Wt: 282.16 g/mol
InChI Key: RXDXNLRTAYPJFH-UHFFFAOYSA-N
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Description

4-[(5-Bromopyrimidin-2-yl)thio]aniline is a useful research compound. Its molecular formula is C10H8BrN3S and its molecular weight is 282.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDXNLRTAYPJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005199
Record name 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline
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Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-61-6
Record name 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5-Bromopyrimidin-2-yl)thio]aniline
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Foundational & Exploratory

An In-Depth Technical Guide to 4-[(5-Bromopyrimidin-2-yl)thio]aniline: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(5-Bromopyrimidin-2-yl)thio]aniline is a heterocyclic compound featuring a bromo-substituted pyrimidine ring linked to an aniline moiety through a thioether bridge. This unique structural arrangement makes it a valuable building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The confluence of the electron-deficient pyrimidine ring, the versatile bromine atom, the nucleophilic aniline, and the linking sulfur atom imparts a rich and varied chemical reactivity to the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis, its reactivity profile, and its applications in drug discovery, with a focus on its potential as a scaffold for kinase inhibitors.

Core Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be summarized from available chemical databases.

PropertyValueSource
CAS Number 849035-61-6[1]
Molecular Formula C₁₀H₈BrN₃S[1]
Molecular Weight 282.16 g/mol [1]
Predicted XLogP3 3.55
Predicted Melting Point 107-109 °C[1]
Appearance Likely a solid at room temperatureInferred

Proposed Synthesis of this compound

Experimental Protocol: A Representative Synthesis

This protocol is a well-established method for the synthesis of similar arylthiopyrimidines and is expected to be effective for the target compound.

Reaction Scheme:

G A 2,5-Dibromopyrimidine C This compound A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 4-Aminothiophenol B->C

A proposed reaction scheme for the synthesis of this compound.

Materials:

  • 2,5-Dibromopyrimidine

  • 4-Aminothiophenol

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., NaH, Et₃N)

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent (e.g., DMSO, Acetonitrile)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyrimidine (1.0 eq) and a suitable polar aprotic solvent such as DMF.

  • Addition of Reagents: Add 4-aminothiophenol (1.0-1.2 eq) to the solution. Follow this with the portion-wise addition of a base, such as potassium carbonate (2.0-3.0 eq), to scavenge the HBr generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,5-dibromopyrimidine) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the SNAr reaction mechanism.

  • Base: An inorganic base like potassium carbonate is sufficiently strong to deprotonate the thiol of 4-aminothiophenol, forming the more nucleophilic thiophenolate, which readily attacks the electron-deficient pyrimidine ring.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

Reactivity Profile

The chemical reactivity of this compound is dictated by its three primary functional components: the aniline moiety, the bromopyrimidine ring, and the thioether linkage.

G Molecule This compound Aniline Aniline Moiety - Nucleophilic Amino Group - Acylation, Alkylation,  Diazotization Molecule->Aniline Bromopyrimidine Bromopyrimidine Ring - Electrophilic C-Br bond - Suzuki, Stille, Heck couplings Molecule->Bromopyrimidine Thioether Thioether Linkage - Oxidation to sulfoxide/sulfone Molecule->Thioether

Key reactive sites of this compound.

  • Aniline Moiety: The primary amino group on the aniline ring is nucleophilic and can undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.

  • Bromopyrimidine Ring: The bromine atom on the pyrimidine ring is susceptible to substitution, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position. Common reactions include:

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

    • Stille Coupling: Reaction with organostannanes.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Thioether Linkage: The sulfur atom of the thioether bridge can be oxidized to form a sulfoxide or a sulfone using appropriate oxidizing agents like m-CPBA or hydrogen peroxide. This modification can significantly alter the electronic properties and steric bulk of the molecule.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine-thio-aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity. The primary application of this compound and its derivatives is in the development of kinase inhibitors for the treatment of cancer.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The 2-anilinopyrimidine core, which is a key feature of this compound, is a well-established pharmacophore for ATP-competitive kinase inhibitors. The aniline portion typically occupies the adenine binding region of the ATP pocket, while the pyrimidine ring forms hydrogen bonds with the hinge region of the kinase. The substituents on both the aniline and pyrimidine rings can be modified to achieve selectivity and potency for specific kinases.

The bromine atom on the pyrimidine ring of this compound serves as a convenient handle for further chemical modification through cross-coupling reactions, allowing for the exploration of the chemical space around the kinase active site to optimize binding affinity and selectivity.

G cluster_0 Drug Development Workflow A This compound (Starting Material) B Chemical Modification (e.g., Suzuki Coupling) A->B C Library of Derivatives B->C D Biological Screening (Kinase Assays) C->D E Lead Optimization D->E F Preclinical Candidate E->F

A generalized workflow for the use of this compound in drug discovery.

Conclusion

This compound is a strategically important building block for the synthesis of biologically active molecules. Its versatile reactivity, stemming from the aniline, bromopyrimidine, and thioether functionalities, allows for the creation of diverse chemical libraries. The demonstrated utility of the pyrimidine-thio-aniline scaffold in the design of potent kinase inhibitors underscores the significance of this compound in modern drug discovery and development. Further exploration of the chemical space around this core structure holds considerable promise for the identification of novel therapeutic agents.

References

Sources

A-Z Guide to the Structure Elucidation of 4-[(5-Bromopyrimidin-2-yl)thio]aniline: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed, multi-faceted workflow for the unambiguous structure elucidation of 4-[(5-Bromopyrimidin-2-yl)thio]aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the critical analytical techniques required for rigorous chemical characterization. Moving beyond a simple listing of methods, this guide emphasizes the causality behind experimental choices, the integration of data from orthogonal techniques, and the establishment of self-validating protocols to ensure the highest degree of scientific integrity. We will detail the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis, culminating in a definitive structural confirmation.

Introduction: The Imperative for Rigorous Characterization

This compound is a compound built upon a 2-thiopyrimidine scaffold. Such structures are prevalent in drug discovery, with derivatives showing a wide range of biological activities, including anticancer and anti-HIV properties.[1] The precise arrangement of its constituent atoms—the exact connectivity of the aniline and bromopyrimidine rings through the thioether linkage—is paramount. Any ambiguity can lead to flawed structure-activity relationship (SAR) studies, complications in intellectual property filings, and significant setbacks in regulatory approval.

The goal of structure elucidation is not merely to propose a structure, but to prove it beyond a reasonable doubt. This requires a synergistic approach where data from multiple, independent analytical techniques converge to support a single molecular architecture. This guide presents a logical, field-proven workflow for achieving this certainty.

Contextual Framework: Synthesis Pathway

While the focus of this guide is elucidation, understanding the synthesis provides crucial context for potential byproducts and isomeric impurities. A common and effective method for synthesizing aryl thioethers of this class is through a nucleophilic aromatic substitution (SNAr) reaction.[2]

The synthesis typically involves the reaction of a halo-pyrimidine with a corresponding thiol. In this case, 2,5-dibromopyrimidine or 2-chloro-5-bromopyrimidine serves as the electrophile, and 4-aminothiophenol acts as the nucleophile. The electron-deficient nature of the pyrimidine ring facilitates the attack of the thiolate anion at the C2 position, displacing a halide to form the desired thioether linkage.[3]

Typical Reaction Scheme:

  • Reactants: 2,5-Dihalopyrimidine and 4-Aminothiophenol

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to deprotonate the thiol, forming the more nucleophilic thiolate in situ.[2]

  • Solvent: A polar aprotic solvent like N,N-Dimethylacetamide (DMAc) or Dimethylformamide (DMF) is typically used to facilitate the reaction.[2]

Understanding this pathway is critical because it informs the analyst of potential impurities, such as unreacted starting materials or isomers formed by substitution at a different position, which must be ruled out during the elucidation process.

The Analytical Workflow: An Integrated Spectroscopic Gauntlet

The definitive characterization of this compound rests on the integration of data from several key analytical techniques. No single technique is sufficient on its own; their combined power provides the necessary orthogonal data points for unambiguous confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structure Elucidation Core Synthesis S(N)Ar Reaction Purification Column Chromatography Synthesis->Purification MS HRMS (Molecular Formula) Purification->MS FTIR FT-IR (Functional Groups) Purification->FTIR NMR NMR (1D & 2D) (Connectivity Map) Purification->NMR EA Elemental Analysis (Purity & Ratio) Purification->EA Final_Structure Confirmed Structure: This compound MS->Final_Structure FTIR->Final_Structure NMR->Final_Structure EA->Final_Structure

Caption: Integrated workflow for synthesis and structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

Expertise & Causality: The first step in analyzing a newly synthesized compound is to confirm its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap, is indispensable for this task.[4][5] Unlike unit-resolution mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental composition from the exact mass. For this compound, the most critical diagnostic feature is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance. The presence of a pair of peaks (M and M+2) of nearly equal intensity is a hallmark of a monobrominated compound.[6]

Experimental Protocol (ESI-TOF):

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent system such as acetonitrile/water (50:50) with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a TOF or Orbitrap mass analyzer.

  • Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecular ion, [M+H]⁺.

  • Data Analysis: Analyze the spectrum for the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the predicted elemental composition and compare it with the theoretical values. Crucially, observe the isotopic pattern for the M and M+2 peaks.

Expected Data:

ParameterTheoretical ValueExpected Observation
Molecular Formula C₁₀H₈BrN₃S
Monoisotopic Mass 280.9676 (for ⁷⁹Br)
[M+H]⁺ (⁷⁹Br) 281.9754m/z value within 5 ppm of theoretical
[M+H]⁺ (⁸¹Br) 283.9734m/z value within 5 ppm of theoretical
Isotopic Ratio ~1:1 (⁷⁹Br:⁸¹Br)Two peaks of nearly equal intensity separated by ~2 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Causality: While HRMS confirms the formula, NMR spectroscopy reveals the atomic connectivity—the very architecture of the molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment.[7]

¹H NMR - Proton Environment: This experiment identifies all unique proton environments in the molecule. For our target compound, we expect distinct signals for the aniline and pyrimidine ring protons. The aniline protons will appear as two doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. The pyrimidine protons, being on a more electron-deficient ring, are expected to be further downfield.[8][9] The two protons on the pyrimidine ring are chemically distinct and will appear as singlets (or very narrow doublets if long-range coupling is resolved).

¹³C NMR - Carbon Skeleton: This experiment reveals the number of unique carbon environments. Based on the molecule's symmetry, we expect 8 distinct aromatic carbon signals (4 for the aniline ring and 4 for the pyrimidine ring). The chemical shifts provide clues about the electronic environment of each carbon.[10][11]

2D NMR (HSQC & HMBC) - Unambiguous Connectivity: These experiments are the linchpin of the structural proof.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals that have protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlations to look for are:

    • From the aniline protons ortho to the sulfur (H-2'/6') to the carbon atom bearing the sulfur (C-1').

    • Crucially, a correlation from the aniline protons (H-2'/6' and/or H-3'/5') to the C2 carbon of the pyrimidine ring. This correlation definitively proves the thioether linkage between the two specific ring systems.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual proton signal does not typically overlap with aromatic signals.[12][13]

  • Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Expected NMR Data (in DMSO-d₆):

Assignment¹H δ (ppm)Multiplicity¹³C δ (ppm)Key HMBC Correlations
Pyrimidine H-4/6 ~8.8-9.2s~158-160C-2, C-5
Pyrimidine H-5 N/A (Br)-~115-120-
Pyrimidine C-2 N/A-~168-172H-4/6, H-2'/6'
Aniline H-2'/6' ~7.3-7.5d~134-136C-4', C-2
Aniline H-3'/5' ~6.6-6.8d~115-117C-1'
Aniline C-1' N/A-~118-122H-3'/5'
Aniline C-4' N/A-~150-152H-2'/6'
Aniline -NH₂ ~5.5-6.0br sN/A-

Note: Predicted chemical shifts are estimates based on analogous structures and may vary.[14][15][16]

Caption: Key HMBC correlations confirming the thioether linkage.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[17] It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. For this compound, we are looking for characteristic absorptions for the N-H bonds of the primary amine, the aromatic C-H bonds, and the C=N/C=C bonds within the aromatic rings.[17][18]

Experimental Protocol (ATR-FTIR):

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean and perform a background scan to capture the spectrum of the ambient environment.[19][20]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted. Identify the key absorption bands and assign them to their corresponding functional groups.

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250 N-H Stretch (asymmetric & symmetric)Primary Aromatic Amine
3100 - 3000 C-H StretchAromatic C-H
1650 - 1580 N-H Bend (Scissoring)Primary Amine
1600 - 1450 C=C and C=N StretchAromatic Rings
1335 - 1250 C-N StretchAromatic Amine
~830 C-H Out-of-plane bend1,4-disubstituted benzene
Elemental Analysis: Final Stoichiometric Verification

Expertise & Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (and optionally sulfur) in a pure sample.[21][22] This classical technique serves as a final, quantitative check on the molecular formula derived from HRMS and acts as an important indicator of sample purity.[21] The experimentally determined percentages must agree with the theoretically calculated values to within a narrow margin (typically ±0.4%). A significant deviation may indicate the presence of impurities, such as residual solvent or inorganic salts, that might not be visible by NMR.[21]

Experimental Protocol:

  • Sample Submission: Submit a small quantity (typically 2-5 mg) of the highly purified, dry sample to a certified analytical laboratory.

  • Analysis: The sample is combusted in a furnace in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Calculation: The instrument software calculates the mass percentage of each element.

Expected Data:

ElementTheoretical %Experimental %
Carbon (C) 42.5742.57 ± 0.4
Hydrogen (H) 2.862.86 ± 0.4
Nitrogen (N) 14.8914.89 ± 0.4
Sulfur (S) 11.3611.36 ± 0.4

Conclusion: Synthesizing the Evidence

The unambiguous structure elucidation of this compound is achieved not by a single piece of evidence, but by the overwhelming consensus of orthogonal analytical data. The workflow proceeds as follows:

  • HRMS establishes the correct molecular formula, C₁₀H₈BrN₃S, confirmed by the characteristic bromine isotopic pattern.

  • FT-IR confirms the presence of the key functional groups: a primary aromatic amine and aromatic ring systems.

  • NMR Spectroscopy provides the definitive structural blueprint. ¹H and ¹³C NMR show the correct number and type of protons and carbons, while crucial HMBC correlations prove the C-S-C thioether linkage between the C2 of the pyrimidine and C1' of the aniline ring.

  • Elemental Analysis provides the final quantitative verification of the elemental composition, corroborating the purity and the proposed molecular formula.

When the data from all four techniques are self-consistent and align perfectly with the proposed structure, the elucidation can be considered complete and authoritative. This rigorous, multi-technique validation is the gold standard in chemical research and is essential for advancing scientific discovery with confidence.

References

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  • Landreh, M., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Proceedings of the National Academy of Sciences, 113(20), 5582-5587. [Link]

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  • JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research, 10(9). [Link]

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Sources

An In-Depth Technical Guide to 4-[(5-Bromopyrimidin-2-yl)thio]aniline (CAS 849035-61-6): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-[(5-Bromopyrimidin-2-yl)thio]aniline, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, logical synthesis, analytical characterization, and its significant role as an intermediate in the creation of targeted therapeutics. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into its utilization.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aniline derivative featuring a brominated pyrimidine ring linked via a thioether bridge. This unique arrangement of functional groups imparts specific reactivity and conformational properties that are highly sought after in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 849035-61-6AiFChem[1]
Molecular Formula C₁₀H₈BrN₃SECHEMI[2]
Molecular Weight 282.17 g/mol AiFChem[1]
Exact Mass 280.96200 uECHEMI[2]
IUPAC Name 4-((5-bromopyrimidin-2-yl)thio)anilineAiFChem[1]
Synonyms 4-[(5-Bromopyrimidin-2-yl)sulphanyl]aniline, 4-[(5-bromo-2-pyrimidinyl)thio]anilineAiFChem[1]

The presence of the aniline moiety provides a reactive site for amide bond formation, sulfonylation, and other amine-related chemistries. The thioether linkage offers a degree of flexibility, while the bromopyrimidine core presents opportunities for further functionalization through cross-coupling reactions or nucleophilic substitution, making it a versatile scaffold in molecular design.

Strategic Synthesis and Mechanistic Rationale

The most logical and commonly employed synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms, facilitating the displacement of a suitable leaving group by a nucleophile.

The key reactants for this synthesis are a di-substituted pyrimidine and 4-aminothiophenol. The choice of the di-substituted pyrimidine is critical for regioselectivity. The two most viable starting materials are 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. The chlorine atom at the 2-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position. This is due to the greater electron-withdrawing effect of the adjacent nitrogen atoms on the 2-position.

Diagram 1: Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_product Product A 2-Chloro-5-bromopyrimidine (CAS: 38353-09-2) C This compound (CAS: 849035-61-6) A->C Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) Heat B 4-Aminothiophenol (CAS: 1193-02-8) B->C G A This compound B Amide Coupling / Cross-Coupling A->B C Advanced Kinase Inhibitor Scaffold B->C D Targeted Cancer Therapy C->D Biological Activity

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-[(5-Bromopyrimidin-2-yl)thio]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(5-Bromopyrimidin-2-yl)thio]aniline stands as a molecule of significant interest within medicinal chemistry, possessing a chemical architecture suggestive of potent biological activity. While direct, comprehensive studies on its specific mechanism of action remain to be fully elucidated in publicly accessible literature, its structural motifs, particularly the anilinopyrimidine core, provide a strong foundation for hypothesizing its biological targets and cellular effects. This guide synthesizes information from closely related analogs to propose a putative mechanism of action centered on kinase inhibition, a hallmark of the anilinopyrimidine scaffold. We will delve into the likely signaling pathways affected, present detailed experimental protocols to validate these hypotheses, and provide a forward-looking perspective on the therapeutic potential of this compound.

Introduction: The Anilinopyrimidine Scaffold as a Privileged Structure in Drug Discovery

The anilinopyrimidine moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the ATP-binding pocket of a wide array of protein kinases. This interaction is often characterized by a hydrogen bond formation between the aniline N-H and the pyrimidine N1 with the hinge region of the kinase domain. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.

Given that this compound features this core structure, it is highly probable that its mechanism of action involves the modulation of one or more protein kinases. Numerous studies on substituted anilinopyrimidine derivatives have demonstrated their efficacy as inhibitors of kinases crucial to cancer cell proliferation and survival, such as Mer/c-Met and ULK1.[1][2][3]

A Proposed Mechanism of Action: Kinase Inhibition and Downstream Signaling

Based on the extensive literature on analogous compounds, we propose that this compound functions as a Type I kinase inhibitor , competing with ATP for binding to the active site of one or more protein kinases. The bromination at the 5-position of the pyrimidine ring and the thioether linkage to the aniline are likely to influence its selectivity and potency profile.

Putative Kinase Targets

Structurally similar anilinopyrimidine derivatives have shown inhibitory activity against several key kinase families:

  • Receptor Tyrosine Kinases (RTKs): This class of kinases, including c-Met and Mer, are frequently dysregulated in various cancers, promoting cell growth, survival, and metastasis. Inhibition of these RTKs by anilinopyrimidine-based compounds has shown significant anti-tumor activity.[1][2]

  • Serine/Threonine Kinases: The MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. A novel pyrimidine derivative with a thioether linkage has been shown to inhibit this pathway in colorectal cancer.[4] Additionally, ULK1, a serine/threonine kinase essential for autophagy, is a target for some 5-bromo-pyrimidinamine derivatives.[3]

The specific kinase(s) targeted by this compound would need to be determined experimentally, but the aforementioned are strong candidates.

Hypothesized Downstream Cellular Effects

Inhibition of these putative kinase targets would lead to a cascade of downstream effects, ultimately culminating in anti-proliferative and pro-apoptotic activity in cancer cells.

  • Inhibition of Cell Proliferation: By blocking key pro-growth signaling pathways like MEK/ERK, the compound would likely arrest the cell cycle.

  • Induction of Apoptosis: Suppression of survival signals mediated by kinases such as c-Met could trigger programmed cell death.

  • Modulation of Autophagy: If ULK1 is a target, the compound could interfere with the autophagic process, which can be a survival mechanism for cancer cells under stress.[3]

The following diagram illustrates the proposed signaling pathway inhibition:

Proposed_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, Mer) MEK MEK RTK->MEK Compound This compound Compound->RTK Inhibition Compound->MEK Inhibition ULK1 ULK1 Compound->ULK1 Inhibition ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Autophagy Autophagy ULK1->Autophagy Western_Blot_Workflow Cell_Treatment Cell Treatment with Compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection & Analysis Immunoblotting->Detection

Caption: Workflow for Western Blot analysis.

Future Directions and Therapeutic Potential

The therapeutic potential of this compound will be dictated by its potency, selectivity, and pharmacokinetic properties. Should experimental validation confirm its activity as a kinase inhibitor with a favorable profile, further preclinical development would be warranted. This would include:

  • Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of cancer to assess its anti-tumor activity and tolerability.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and safety of the compound.

Conclusion

While the definitive mechanism of action for this compound is yet to be experimentally detailed in the public domain, its chemical structure strongly suggests a role as a kinase inhibitor. By drawing parallels with well-characterized anilinopyrimidine analogs, we have constructed a robust hypothesis centered on the inhibition of key oncogenic signaling pathways. The experimental protocols outlined in this guide provide a clear roadmap for the scientific community to systematically investigate and validate this proposed mechanism, potentially unlocking a new therapeutic agent in the fight against cancer.

References

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Yar, M., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2993-2997. [Link]

  • PubChem. (n.d.). 4-bromo-N-[(5-nitro-2-thienyl)methylene]aniline. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 29(2), 483. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 483. [Link]

  • Chen, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]

  • Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]

  • Li, W., et al. (2023). A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica, 73(3), 489-502. [Link]

Sources

The 4-[(5-Bromopyrimidin-2-yl)thio]aniline Scaffold: A Privileged Core for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy, and the pyrimidine ring has emerged as a "privileged scaffold" in this endeavor due to its ability to mimic the adenine core of ATP.[1][2] This guide provides a comprehensive technical overview of the 4-[(5-Bromopyrimidin-2-yl)thio]aniline scaffold, a versatile and potent core for the design of novel kinase inhibitors. We will explore its synthesis, mechanism of action, detailed structure-activity relationships (SAR), and application in the development of targeted therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of kinase inhibitor discovery.

Introduction: The Central Role of Kinase Inhibitors and the Pyrimidine Scaffold

The human kinome comprises over 500 protein kinases, which act as molecular switches by catalyzing the transfer of a phosphate group from ATP to a substrate protein. This phosphorylation event triggers downstream signaling cascades that control cell growth, differentiation, and survival. In cancer, mutations or overexpression of kinases can lead to uncontrolled cell proliferation and resistance to apoptosis.[3] Consequently, ATP-competitive kinase inhibitors, which block the enzyme's active site, have become a cornerstone of modern oncology.[4]

The 2-aminopyrimidine core is a highly successful pharmacophore in kinase inhibitor design.[5][6] Its nitrogen atoms are perfectly positioned to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[4] The this compound scaffold builds upon this foundation by incorporating several key features: a thioether linker providing conformational flexibility, an aniline moiety for exploring interactions in the solvent-exposed region, and a bromine atom on the pyrimidine ring that can be used for further chemical modification or to exploit halogen bonding interactions. This guide will dissect the unique advantages and applications of this specific scaffold.

Synthesis and Chemical Properties of the Core Scaffold

The synthesis of the this compound core and its derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the reaction of a substituted 2-chloropyrimidine with a corresponding aminothiophenol derivative.

Experimental Protocol: General Synthesis of 4-((5-Bromopyrimidin-2-yl)thio)aniline Derivatives

This protocol is a representative example adapted from established methodologies for synthesizing analogous structures.[7]

Reagents and Materials:

  • 2,5-Dibromopyrimidine

  • 4-Aminothiophenol

  • Potassium Carbonate (K2CO3) or another suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-aminothiophenol (1.0 eq) in DMF (0.1 M), add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15 minutes to form the thiolate anion.

  • Nucleophilic Substitution: Add 2,5-dibromopyrimidine (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice water. An off-white or pale yellow precipitate should form.

  • Extraction: If a precipitate does not form or is incomplete, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, and filter.

  • Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound product.

Causality: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the SNAr reaction. The base (K2CO3) is necessary to deprotonate the thiol group of 4-aminothiophenol, forming the more nucleophilic thiolate, which then displaces one of the bromine atoms on the pyrimidine ring. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position, leading to regioselective substitution.

Mechanism of Action: Binding to the Kinase Hinge

The this compound scaffold functions as an ATP-competitive inhibitor. Its efficacy is rooted in its ability to occupy the ATP-binding site and form specific, high-affinity interactions with the kinase domain.

  • Hinge Binding: The N1 and the 2-amino group of the pyrimidine ring act as hydrogen bond donors and acceptors, respectively, forming two critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction is the primary anchor for the inhibitor.

  • Gatekeeper Interaction: The conformation of the inhibitor and the nature of the substituents on the aniline ring are crucial for accommodating the "gatekeeper" residue. This residue controls access to a deep hydrophobic pocket within the active site. Overcoming steric hindrance from mutated gatekeeper residues, such as the common T315I mutation in BCR-ABL, is a major goal of kinase inhibitor design.[4]

  • DFG Conformation: Kinases exist in active ("DFG-in") and inactive ("DFG-out") conformations. Some inhibitors are designed to specifically bind to and stabilize the inactive DFG-out conformation, offering a potential route to higher selectivity.[8][9] The flexibility of the thioether linker in the this compound scaffold may allow derivatives to adapt to either conformation.

Below is a diagram illustrating the general mechanism of ATP-competitive kinase inhibition.

G cluster_0 Kinase Active Site Hinge Hinge Region Substrate Substrate Protein Hinge->Substrate Enables Phosphorylation No_Reaction Signal Blocked Hinge->No_Reaction Pocket Hydrophobic Pocket (Gatekeeper Access) DFG DFG Motif ATP ATP ATP->Hinge Binds Inhibitor Scaffold-Based Inhibitor Inhibitor->Hinge Competes & Binds Tightly Inhibitor->Pocket Occupies Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Caption: Key modification points for SAR on the scaffold.
Modifications to the Aniline Ring (R1)

The aniline ring is typically directed towards the solvent-exposed region of the ATP pocket, making it an ideal position for introducing substituents that can enhance potency and modulate properties like solubility and cell permeability.

  • Small Substituents: Simple substitutions can probe the local environment. For example, in a series of Mer/c-Met dual inhibitors, placing a methoxy-containing side chain on the aniline ring was found to be beneficial for activity. [7]* Bulky/Complex Groups: Larger groups, often containing piperidine or piperazine moieties, are frequently used to improve pharmacokinetic properties and engage with specific sub-pockets. In one study, a compound featuring a 1-methylpiperidin-4-yl)oxy group on the phenyl ring demonstrated potent dual inhibition of Mer (IC50 = 6.4 nM) and c-Met (IC50 = 26.1 nM). [7]This modification also led to favorable oral bioavailability (F = 45.3%) in pharmacokinetic studies. [7]

Modifications to the Pyrimidine Ring (R3)

While the core 2-amino group is often conserved for hinge binding, the C5 position, occupied by bromine in our parent scaffold, is a key modulation point.

  • Halogens: The bromine atom can participate in halogen bonding or serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce more complex aryl or alkynyl groups.

  • Removal/Replacement: Replacing the bromine with hydrogen or other small groups can fine-tune electronic properties and steric interactions.

SAR Data Summary Table

The following table summarizes SAR data for a series of 2-substituted aniline pyrimidine derivatives developed as Mer/c-Met inhibitors, illustrating the impact of aniline ring modifications. [7]

Compound Aniline Ring Substituent (R1) Mer IC50 (nM) c-Met IC50 (nM) Antiproliferative (HCT116) IC50 (μM)
18c 4-((1-methylpiperidin-4-yl)oxy)phenyl 18.5 33.6 0.53
17a 4-((1-methylpiperidin-4-yl)oxy)phenyl 10.2 45.3 0.42
17c 3-((1-methylpiperidin-4-yl)oxy)phenyl 6.4 26.1 0.31

| 17d | 4-(4-methylpiperazine-1-carbonyl)phenyl | 12.5 | 50.1 | 0.65 |

Data extracted and adapted from reference.[7] This data clearly shows that moving the bulky piperidinyl-oxy group from the para- (17a) to the meta- (17c) position on the aniline ring significantly improved potency against both Mer and c-Met kinases. [7]

Application and Case Studies

Case Study 1: Dual Mer/c-Met Inhibitors for Cancer Therapy

The Mer and c-Met receptor tyrosine kinases are implicated in tumor growth, metastasis, and resistance to therapy. A recent study detailed the development of potent dual inhibitors based on a 2-substituted aniline pyrimidine scaffold. [7]The lead compound, 17c , which incorporates the 4-[(pyrimidin-2-yl)thio]aniline core, showed excellent dual inhibitory activity and significant antiproliferative effects across multiple cancer cell lines. [7]Mechanistic studies confirmed that it suppressed cell migration and induced apoptosis, positioning it as a promising therapeutic candidate. [7]

Case Study 2: ULK1 Inhibitors for Blocking Autophagy

Autophagy is a cellular recycling process that cancer cells can exploit to survive stress. Unc-51 like autophagy activating kinase 1 (ULK1) is a key initiator of this pathway. Researchers have developed novel ULK1 inhibitors using a 5-bromo-N-phenylpyrimidin-2-amine scaffold, which is structurally very similar to the focus of this guide. [10]The lead compound in this series was shown to effectively block autophagy and simultaneously induce apoptosis in non-small cell lung cancer (NSCLC) cells, highlighting a dual mechanism of action that could be highly effective in a clinical setting. [10]

Integrated Drug Discovery Workflow

The development of a kinase inhibitor from a core scaffold is a multi-step, iterative process. The workflow diagram below outlines the typical stages, from initial design and synthesis to preclinical evaluation.

Workflow Design Scaffold Selection & In Silico Design Synthesis Chemical Synthesis & Purification Design->Synthesis Biochem Biochemical Assays (Kinase IC50) Synthesis->Biochem Test Potency Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochem->Cellular Confirm Cellular Activity Cellular->Design SAR-driven Optimization ADME In Vitro ADME (Metabolic Stability) Cellular->ADME Profile Drug-like Properties PK In Vivo PK (Bioavailability) ADME->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy

Caption: Integrated workflow for kinase inhibitor development.

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile platform for the development of novel kinase inhibitors. Its synthetic tractability, favorable interactions with the conserved kinase hinge region, and multiple points for SAR exploration make it an attractive starting point for drug discovery campaigns. As demonstrated by successful applications in developing inhibitors for targets like Mer, c-Met, and ULK1, derivatives of this scaffold have shown significant promise in oncology. [7][10] Future work in this area will likely focus on leveraging the C5-bromo position for sophisticated medicinal chemistry to enhance selectivity across the kinome, thereby reducing off-target effects and improving the therapeutic window. Furthermore, the application of this scaffold is not limited to cancer; as our understanding of the role of kinases in other diseases like neurodegeneration and inflammation grows, these potent inhibitors may find new therapeutic applications. [1][11]

References

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (MDPI) [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (MDPI) [Link]

  • Synthesis and anticancer activity of thiosubstituted purines. (PMC - NIH) [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (PubMed Central) [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (ACS Publications) [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (PubMed) [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (PubMed) [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (PubMed) [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (ACS Publications) [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (ResearchGate) [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (ResearchGate) [Link]

  • Preparation method of 4-propylthio-2-nitroaniline.
  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (PubMed) [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (ResearchGate) [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (PubMed) [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (ResearchGate) [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (MDPI) [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (NIH) [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (Open Exploration Publishing) [Link]

  • Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. (MDPI) [Link]

  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (ResearchGate) [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (PubMed) [Link]

  • Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. (ResearchGate) [Link]

  • Adding Menin Inhibitors in Combination Therapy for AML Patients | Amir Fathi, MD | #ASH24. (HealthTree Foundation for Multiple Myeloma) [Link]

  • JAK Inhibitors for Myelofibrosis: Ruxolitinib and Fedratinib. (Patient Power) [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (ACS Publications) [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets of 4-[(5-Bromopyrimidin-2-yl)thio]aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a cornerstone of progress. The compound 4-[(5-Bromopyrimidin-2-yl)thio]aniline and its analogs represent a class of molecules built upon a privileged scaffold. The pyrimidine ring, in particular, is a recurring motif in a multitude of biologically active compounds, including a significant number of approved kinase inhibitors[1]. The thioether linkage and the aniline moiety provide versatile points for chemical modification, allowing for the generation of a diverse library of analogs with the potential for high target affinity and selectivity.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will not only explore the potential therapeutic targets of this compound analogs but will also provide a strategic and practical framework for their identification, validation, and characterization. We will operate under the central hypothesis that this class of compounds is likely to target protein kinases, a critical family of enzymes in cellular signaling and a major focus of oncological and immunological research[1][2]. Our approach will be grounded in a logical progression from in silico prediction to in vitro validation and cellular characterization, providing the reader with a comprehensive roadmap for advancing these promising compounds through the early stages of drug discovery.

Part 1: The Rationale for Kinase Inhibition as a Primary Hypothesis

The selection of a primary hypothesis for the mechanism of action of a novel compound series is a critical first step. For this compound analogs, the evidence strongly points towards protein kinases as the most probable class of therapeutic targets. This assertion is based on several key structural and chemical considerations:

  • The 2-Aminopyrimidine Core: The 2-substituted aniline pyrimidine structure is a well-established "hinge-binding" motif for a multitude of protein kinase inhibitors[3]. This structural element is capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition[2].

  • Structural Similarity to Known Kinase Inhibitors: Numerous FDA-approved kinase inhibitors and clinical candidates incorporate the pyrimidine scaffold. For instance, derivatives of 4-anilinopyrimidines have been shown to selectively target members of the class III receptor tyrosine kinase family[4]. Furthermore, 4-anilinoquinazolines are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase[5].

  • Versatility of the Aniline Moiety: The aniline ring provides a vector for chemical modifications that can be tailored to interact with specific residues in the ATP-binding pocket of different kinases, thereby influencing potency and selectivity. This is a common strategy in the development of targeted kinase inhibitors[3][6].

Given this compelling evidence, a focused investigation into the kinase inhibitory potential of this compound analogs is a logical and scientifically sound starting point.

Part 2: A Multi-pronged Strategy for Target Identification and Validation

A robust target identification and validation cascade is essential to de-risk a drug discovery program. The following sections outline a comprehensive, step-by-step approach to elucidate the specific kinase targets of your analog library.

In Silico Profiling: Narrowing the Field

Before embarking on extensive and costly wet-lab experiments, computational methods can provide valuable insights into the likely kinase targets.

Experimental Protocol: Kinase Panel Docking

  • Library Preparation: Generate 3D conformers of your this compound analog library. Ensure correct protonation states and energy minimization.

  • Kinase Target Selection: Assemble a virtual panel of kinase crystal structures from the Protein Data Bank (PDB). This panel should include representatives from all major kinase families.

  • Molecular Docking: Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode and affinity of each analog against each kinase in the panel.

  • Scoring and Ranking: Analyze the docking scores and binding poses. Prioritize kinases that consistently show favorable predicted binding energies and plausible interactions with the hinge region and other key residues.

Causality Behind Experimental Choices: This in silico approach allows for a rapid and cost-effective initial screening of hundreds of kinases, helping to prioritize which ones to investigate further in vitro. It leverages existing structural information to generate testable hypotheses.

In Vitro Kinase Profiling: The First Experimental Validation

The top-ranked kinases from the in silico screen should be subjected to in vitro biochemical assays to confirm direct inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents:

    • Recombinant human kinases (select a panel based on docking results).

    • Kinase-specific substrates.

    • ATP.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Your this compound analogs dissolved in DMSO.

  • Procedure:

    • Prepare a serial dilution of your test compounds.

    • In a 384-well plate, add the kinase, its substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent.

    • The light output is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: In Vitro Kinase Inhibition

AnalogTarget KinaseIC50 (nM)
Compound X-1Kinase A50
Compound X-1Kinase B>10,000
Compound X-2Kinase A15
Compound X-2Kinase C800

Trustworthiness: This assay directly measures the ability of your compounds to inhibit the enzymatic activity of the target kinase, providing a quantitative measure of potency. Including counter-screens against other kinases helps to assess selectivity.

Cellular Target Engagement: Confirming Interaction in a Biological Context

Demonstrating that a compound can bind to its target within a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a relevant cancer cell line that expresses the target kinase.

  • Compound Treatment: Treat the cells with your active analog or a vehicle control.

  • Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: A ligand-bound protein is stabilized and will have a higher melting temperature. Plot the amount of soluble protein at each temperature to generate a melting curve. A shift in this curve upon compound treatment indicates target engagement.

Causality Behind Experimental Choices: CETSA provides evidence of direct physical interaction between the compound and its target in a cellular environment, confirming that the compound can reach and bind to its intended target.

Cellular Functional Assays: Linking Target Inhibition to a Biological Outcome

Once target engagement is confirmed, the next step is to demonstrate that this interaction leads to a measurable biological effect.

Experimental Protocol: Phospho-protein Western Blot

  • Cell Treatment: Treat cells with a serial dilution of your active analog for a defined period.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis: Perform Western blotting using antibodies that specifically recognize the phosphorylated (active) form of a known downstream substrate of your target kinase. Also, probe for the total amount of the substrate protein as a loading control.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate indicates that your compound is inhibiting the kinase's activity in the cell.

Mandatory Visualization: Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Substrate Downstream Substrate RTK->Substrate Phosphorylation Analog This compound Analog Analog->RTK Inhibition pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) pSubstrate->Signaling Proliferation Cell Proliferation, Survival, Metastasis Signaling->Proliferation

Caption: Inhibition of a receptor tyrosine kinase by an analog.

Trustworthiness: This experiment directly links the inhibition of the target kinase to a downstream signaling event, providing a functional readout of the compound's activity in a cellular context.

Part 3: Elucidating the Therapeutic Effect: From Cellular Phenotype to Preclinical Models

With a validated target and a demonstrated cellular mechanism of action, the focus shifts to evaluating the therapeutic potential of your lead compounds.

Anti-proliferative and Apoptotic Effects

A primary goal of many kinase inhibitors in oncology is to halt cancer cell growth and induce cell death.

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Viability (MTT Assay):

    • Seed cancer cells in 96-well plates and treat with a range of compound concentrations for 72 hours.

    • Add MTT reagent, which is converted to formazan by metabolically active cells.

    • Solubilize the formazan crystals and measure the absorbance to determine the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis (Annexin V/PI Staining):

    • Treat cells with the compound for 24-48 hours.

    • Stain the cells with Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects late apoptosis/necrosis).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Data Presentation: Cellular Effects of Lead Compound

Cell LineGI50 (µM)% Apoptosis at 1 µM
HCT116 (Colon)0.545%
MDA-MB-231 (Breast)1.230%
A549 (Lung)0.840%
In Vivo Target Validation and Efficacy

The final step in preclinical validation is to assess the compound's activity in an animal model.

Experimental Protocol: Xenograft Tumor Model

  • Animal Model: Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

  • Dosing: Once tumors are established, treat the mice with the lead compound (e.g., via oral gavage) or a vehicle control daily.

  • Tumor Growth Measurement: Measure tumor volume regularly with calipers.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples at various time points after the final dose to assess target inhibition (e.g., by phospho-protein Western blot) in the tumor tissue.

  • Toxicity Assessment: Monitor the animals' body weight and general health throughout the study.

Mandatory Visualization: Target Validation Workflow

G cluster_in_silico In Silico cluster_in_vitro In Vitro cluster_cellular Cellular cluster_in_vivo In Vivo docking Virtual Screening (Kinase Panel Docking) biochem Biochemical Assay (IC50 Determination) docking->biochem Prioritize cetsa Target Engagement (CETSA) biochem->cetsa Validate western Functional Assay (Phospho-Western) cetsa->western Confirm pheno Phenotypic Assay (Viability, Apoptosis) western->pheno Correlate xenograft Xenograft Model (Efficacy & PD) pheno->xenograft Test

Caption: A workflow for target identification and validation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. By following the systematic, multi-layered approach outlined in this guide—from in silico prediction to in vivo efficacy—researchers can efficiently identify and validate the therapeutic targets of their analog libraries. This process of rigorous scientific inquiry, grounded in established methodologies, is paramount to translating a promising chemical scaffold into a potential clinical candidate. The insights gained from these studies will not only elucidate the mechanism of action of these specific compounds but also contribute to the broader understanding of kinase inhibitor pharmacology and the ongoing quest for more effective and targeted therapies.

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  • ResearchGate. (n.d.). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
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An In-Depth Technical Guide to the In Silico Modeling of 4-[(5-Bromopyrimidin-2-yl)thio]aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for a Computational Approach

The 4-[(5-Bromopyrimidin-2-yl)thio]aniline scaffold represents a privileged structure in modern medicinal chemistry. Its constituent parts—the pyrimidine ring, a common pharmacophore in kinase inhibitors[1], the aniline group, a versatile hydrogen bond donor and acceptor, and the thioether linkage—create a molecule with significant potential for targeted therapeutic intervention. Derivatives of this core have been explored as potent inhibitors of various protein kinases, such as Mer/c-Met and epidermal growth factor receptor (EGFR), which are implicated in tumorigenesis.[2][3] The high cost and protracted timelines of traditional drug discovery necessitate a paradigm shift towards computational, or in silico, methodologies. This guide provides a comprehensive, field-proven framework for the computational modeling of this specific class of compounds, designed to accelerate the identification and optimization of novel drug candidates. Our approach is not merely a sequence of steps but an integrated strategy, where each stage logically informs the next, creating a self-validating workflow from target identification to dynamic interaction analysis.

Chapter 1: Target Identification and System Preparation: Laying a Validated Foundation

The journey of in silico drug design begins with a fundamental question: What is the biological target? For a known scaffold like pyrimidine-aniline, this often involves a combination of literature review and computational prediction.

1.1. Biological Target Prioritization

Derivatives of the pyrimidine-aniline core have shown activity against a range of protein kinases.[2][4] The initial step is to identify the most probable protein target(s). A thorough literature search for structurally similar compounds is paramount. For the this compound scaffold, kinases like Mer, c-Met, EGFR, and VEGFR-2 are primary suspects due to their roles in cell proliferation and angiogenesis and their known affinity for pyrimidine-based inhibitors.[2][3]

Causality Behind the Choice: Focusing on well-validated targets like kinases provides a higher probability of success. These proteins have well-defined ATP-binding pockets where inhibitors with pyrimidine-like cores can form key hydrogen bonds, mimicking the adenine moiety of ATP.

1.2. System Preparation: The Imperative of Accuracy

Garbage in, garbage out. This axiom is the cornerstone of computational modeling. The accuracy of any simulation is wholly dependent on the quality of the initial structures of both the protein (receptor) and the small molecule (ligand).

Experimental Protocol 1: Receptor and Ligand Preparation

Objective: To prepare high-quality, energetically minimized 3D structures of the target protein and the aniline derivatives for subsequent modeling.

Methodology:

  • Receptor Acquisition & Cleaning:

    • Step 1a: Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For example, the structure of c-Met kinase (PDB ID: 3F82) or Mer kinase.

    • Step 1b: Load the structure into a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio).

    • Step 1c: Remove all non-essential components: water molecules beyond 5 Å of the active site, co-solvents, and any co-crystallized ligands. This is crucial to de-clutter the binding site for the docking of new ligands.

    • Step 1d: Add hydrogen atoms, as they are typically absent in X-ray crystal structures. Assign correct bond orders and formal charges.

    • Step 1e: Perform a constrained energy minimization (e.g., using the OPLS force field) on the protein structure. This step relieves any steric clashes or geometric imperfections inherent in the crystal structure without significantly altering the backbone conformation.

  • Ligand Preparation:

    • Step 2a: Sketch the 2D structures of the this compound derivatives.

    • Step 2b: Convert the 2D structures to 3D using a program like LigPrep. This process generates realistic bond lengths, angles, and stereoisomers.

    • Step 2c: Generate possible ionization states at a physiological pH of 7.4 ± 0.5. The protonation state of the aniline nitrogen, for instance, is critical for its role as a hydrogen bond donor.

    • Step 2d: Perform a thorough conformational search and energy minimization for each ligand to ensure the starting conformation for docking is a low-energy one.

Chapter 2: Molecular Docking: Probing the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is a powerful tool for virtual screening and for understanding the key interactions that drive binding affinity.

2.1. The Docking Strategy: From Theory to Practice

The choice of docking algorithm is critical. For initial screening, a rigid receptor docking approach using a program like AutoDock Vina is efficient.[6] For more refined analysis, induced-fit docking (IFD), which allows for receptor flexibility, can provide a more accurate representation of the binding event.

Trustworthiness through Validation: A docking protocol is only reliable if it can reproduce the binding mode of a known inhibitor. Before docking our novel derivatives, we must perform a re-docking experiment where the co-crystallized ligand is extracted and docked back into its own receptor. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.

Experimental Protocol 2: Molecular Docking and Pose Analysis

Objective: To predict the binding modes of the aniline derivatives in the kinase active site and identify key intermolecular interactions.

Methodology:

  • Grid Generation:

    • Define a docking grid box that encompasses the entire active site of the kinase. The box should be centered on the position of the co-crystallized ligand to ensure the search space is relevant.

  • Docking Execution:

    • Use a validated docking program (e.g., AutoDock Vina) to dock the prepared library of aniline derivatives into the prepared receptor grid.

    • Retain the top 5-10 binding poses for each ligand for further analysis.

  • Pose Analysis & Interpretation:

    • Visually inspect the top-ranked poses. Analyze the hydrogen bonds, hydrophobic interactions, and any potential halogen bonds formed by the bromine atom on the pyrimidine ring.

    • Causality: The primary driver for binding in many kinase inhibitors is the formation of one or two hydrogen bonds between the "hinge-binding" motif of the ligand (in this case, likely the pyrimidine nitrogens) and the backbone of the kinase hinge region. The aniline moiety can form additional interactions that confer potency and selectivity.

    • Compare the predicted binding energies (e.g., kcal/mol) across the series of derivatives. While not a perfect predictor of affinity, the docking score is a useful metric for ranking compounds.

Visualization: Molecular Docking Workflow

cluster_prep 1. System Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Interpretation PDB Fetch Protein (PDB) PrepP Prepare Protein (Clean, Add H, Minimize) PDB->PrepP Ligands Draw Ligands (2D) PrepL Prepare Ligands (3D, Ionize, Minimize) Ligands->PrepL Grid Define Grid Box (Active Site) PrepP->Grid Validate Re-docking Validation (RMSD < 2.0 Å) PrepP->Validate Dock Run Docking (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze Analyze Poses (H-bonds, Hydrophobic) Dock->Analyze Validate->Grid Rank Rank Compounds (Docking Score) Analyze->Rank Hypothesis Generate Binding Hypothesis Rank->Hypothesis

Caption: A streamlined workflow for performing and validating molecular docking studies.

Chapter 3: Pharmacophore and QSAR Modeling: Decoding the Structure-Activity Relationship

Once a set of compounds with known or predicted activity is established, we can build models that distill the essential chemical features required for biological activity.

3.1. Pharmacophore Mapping

A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target.[7] This model serves as a 3D search query to find novel, structurally diverse compounds with the same functional properties.

Expertise in Action: A robust pharmacophore can be generated from a high-quality protein-ligand complex identified through docking. The key interaction points—the hinge-binding hydrogen bond acceptors on the pyrimidine, the hydrogen bond donor of the aniline, the aromatic rings, and the hydrophobic thioether region—can be translated into pharmacophoric features.[8]

3.2. Quantitative Structure-Activity Relationship (QSAR)

QSAR models provide a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[9] A typical 2D-QSAR model takes the form of a linear equation:

Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

The descriptors are numerical representations of molecular properties (e.g., logP for lipophilicity, molecular weight, polar surface area).

Self-Validating System: A QSAR model's predictive power must be rigorously validated.

  • Internal Validation (q²): Assesses the model's robustness using techniques like leave-one-out cross-validation. A q² > 0.5 is generally considered good.

  • External Validation (R²_pred): Assesses the model's ability to predict the activity of an external set of compounds not used in model training. An R²_pred > 0.6 is desirable.

Data Presentation: Sample QSAR Model Validation
ParameterDescriptionAcceptable ValueExample Model
N Number of compounds in the training set> 2035
Coefficient of determination (Goodness of fit)> 0.60.91
Cross-validated R² (Internal predictive power)> 0.50.75
R²_pred R² for the external test set (External prediction)> 0.60.82

This table summarizes the key statistical metrics used to validate a QSAR model, ensuring its reliability for predicting the activity of new compounds.[8][9]

Chapter 4: Molecular Dynamics Simulation: Capturing the Dynamic Reality

While docking provides a static snapshot of binding, protein-ligand complexes are dynamic entities. Molecular Dynamics (MD) simulations model the atomic movements of a system over time, providing profound insights into the stability of the binding pose, the role of water molecules, and the energetic contributions to binding.[10]

The Causality of Dynamics: An inhibitor might show a perfect score in docking but be unstable in the binding pocket over time. MD simulations can reveal such instabilities. They are computationally expensive but provide a level of validation that is second only to experimental methods. They are particularly useful for studying allosteric inhibitors or systems where protein flexibility is key.[11]

Experimental Protocol 3: Molecular Dynamics Simulation

Objective: To assess the dynamic stability of the ligand-receptor complex and calculate binding free energy.

Methodology:

  • System Setup:

    • Step 1a: Take the best-ranked docked pose of a promising derivative complexed with the kinase.

    • Step 1b: Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Step 1c: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

  • Simulation Execution (using software like GROMACS or AMBER): [5]

    • Step 2a: Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes introduced during the setup.

    • Step 2b: Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm). This is typically done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature).

    • Step 2c: Production Run: Once equilibrated, run the simulation for a significant period (e.g., 50-100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis:

    • Step 3a: RMSD Analysis: Calculate the Root Mean Square Deviation of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is stable in the binding pocket.

    • Step 3b: RMSF Analysis: Calculate the Root Mean Square Fluctuation of individual residues to identify flexible regions of the protein.

    • Step 3c: Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation snapshots, providing a more accurate estimation of binding affinity than docking scores.

Visualization: Molecular Dynamics Simulation Workflow

cluster_setup 1. System Setup cluster_sim 2. Simulation cluster_analysis 3. Trajectory Analysis Complex Start with Docked Protein-Ligand Complex Solvate Solvate with Water (e.g., TIP3P) Complex->Solvate Ions Add Counter-Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT, then NPT) Minimize->Equilibrate Production Production MD (50-100 ns) Equilibrate->Production RMSD Stability Analysis (RMSD, RMSF) Production->RMSD Energy Binding Free Energy (MM/PBSA) Production->Energy Insights Dynamic Insights RMSD->Insights Energy->Insights

Caption: The three major phases of a molecular dynamics simulation protocol.

Conclusion: An Integrated Strategy for Accelerated Discovery

The in silico modeling of this compound derivatives is not a linear path but a cyclical and integrated process. The insights from molecular docking inform the construction of predictive QSAR and pharmacophore models. The most promising candidates from these models are then subjected to the rigors of molecular dynamics simulations to validate their stability and binding energetics. The results from MD can, in turn, be used to refine the initial docking protocol or pharmacophore model. This iterative, self-validating workflow provides a robust framework for rapidly identifying high-potential drug candidates, minimizing experimental costs, and ultimately accelerating the journey from concept to clinic.

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The Emergence of a Privileged Scaffold: A Technical Guide to 4-[(5-Bromopyrimidin-2-yl)thio]aniline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of high-quality lead compounds.[1][2] This guide provides an in-depth technical exploration of a particularly compelling fragment, 4-[(5-Bromopyrimidin-2-yl)thio]aniline . We will dissect its molecular attributes, propose a robust synthetic route, and delineate a comprehensive, field-proven workflow for its application in a drug discovery campaign. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical grounding and practical, actionable protocols.

Introduction: The Rationale for Selecting this compound

The selection of a fragment library is a critical determinant of success in any FBDD campaign. The ideal fragment is characterized by low molecular weight, a high degree of sp3 character, and sufficient complexity to provide distinct binding modes, yet simple enough to allow for extensive chemical elaboration.[3] this compound emerges as a fragment of significant interest due to the convergence of several desirable features inherent to its constituent parts:

  • The Pyrimidine Core: A ubiquitous heterocycle in medicinal chemistry, the pyrimidine ring is a well-established "privileged scaffold," frequently found in FDA-approved drugs. Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system can engage in productive pi-stacking interactions with aromatic residues in protein binding pockets.

  • The Thioether Linker: This flexible linker provides a key rotational bond, allowing the aniline and pyrimidine rings to adopt optimal geometries for binding. The sulfur atom itself can also participate in non-covalent interactions.

  • The Aniline Moiety: The primary amine of the aniline group is a potent hydrogen bond donor and a key vector for chemical modification. It provides a straightforward handle for fragment growing or linking strategies.

  • The Bromo Substituent: The bromine atom offers a valuable vector for medicinal chemistry exploration. It can be displaced or used in cross-coupling reactions to rapidly generate analogues and build structure-activity relationships (SAR).[4] Furthermore, its electronegativity can influence the electronic properties of the pyrimidine ring.

Collectively, these features make this compound an attractive starting point for targeting a range of protein classes, particularly those with well-defined ATP-binding sites such as kinases.

Physicochemical Properties and Synthesis

A thorough understanding of a fragment's properties is paramount before its inclusion in a screening library.

Physicochemical Profile
PropertyValueSource
Molecular FormulaC10H8BrN3SPubChem[5][6]
Molecular Weight282.17 g/mol AiFChem[6]
XlogP (predicted)2.6PubChem[5]
Hydrogen Bond Donors1 (amine)Calculated
Hydrogen Bond Acceptors3 (pyrimidyl nitrogens)Calculated
Rotatable Bonds2Calculated

These properties align well with the "Rule of Three," a common guideline for fragment selection (MW < 300, H-bond donors/acceptors ≤ 3, Rotatable bonds ≤ 3).[3]

Proposed Synthesis

A reliable synthetic route is essential for generating the required quantities of the fragment for screening and for producing analogues during hit-to-lead optimization. The following is a proposed robust, two-step synthesis based on nucleophilic aromatic substitution.

Scheme 1: Synthesis of this compound

G cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution 4-aminothiophenol 4-Aminothiophenol reaction_intermediate Reaction Mixture 4-aminothiophenol->reaction_intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) 2,5-dibromopyrimidine 2,5-Dibromopyrimidine 2,5-dibromopyrimidine->reaction_intermediate product This compound reaction_intermediate->product Heat

Caption: Proposed two-step synthesis of the target fragment.

Experimental Protocol:

  • Thiolate Formation: To a solution of 4-aminothiophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium thiophenolate salt.

  • Nucleophilic Substitution: To the reaction mixture, add a solution of 2,5-dibromopyrimidine (1.05 eq) in DMF.

  • Reaction: Heat the reaction mixture to 80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Purification: Cool the reaction to room temperature and pour into water. The crude product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Causality and Self-Validation: The use of a slight excess of 2,5-dibromopyrimidine helps to drive the reaction to completion. The basic conditions deprotonate the more acidic thiol group, allowing it to act as a potent nucleophile. The subsequent aqueous work-up removes the inorganic base and DMF, and chromatographic purification ensures high purity of the final fragment, which is critical for biophysical screening to avoid false positives.

Fragment Screening and Hit Validation: A Biophysics-Driven Approach

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection.[7][8] An integrated, multi-platform approach is recommended for robust hit identification and validation.

Primary Screen: High-Throughput Biophysical Methods

The initial screen aims to identify fragments that bind to the target protein. Two common and complementary methods are Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA).

Workflow for Primary Fragment Screening

G cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Triage fragment_library Fragment Library (including target fragment) spr Surface Plasmon Resonance (SPR) fragment_library->spr tsa Thermal Shift Assay (TSA) fragment_library->tsa primary_hits Primary Hits spr->primary_hits tsa->primary_hits G primary_hits Primary Hits crystal_soaking Crystal Soaking or Co-crystallization primary_hits->crystal_soaking xray_diffraction X-ray Diffraction Data Collection crystal_soaking->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution validated_hit Validated Hit with Binding Pose structure_solution->validated_hit G cluster_0 Hit Validation cluster_1 Optimization Cycle cluster_2 Lead Candidate validated_hit Validated Hit (Fragment + Structure) design Design Analogs (Structure-Based) validated_hit->design synthesis Synthesize Analogs design->synthesis testing Test Affinity & Potency synthesis->testing sar Analyze SAR testing->sar sar->design Iterate lead_candidate Lead Candidate (High Potency & Drug-like) sar->lead_candidate Achieve Goals

Sources

Methodological & Application

Buchwald-Hartwig amination of 4-[(5-Bromopyrimidin-2-yl)thio]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of N-{4-[(5-Bromopyrimidin-2-yl)thio]phenyl}arylamines via Buchwald-Hartwig Amination

Authored by: A Senior Application Scientist

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed . This substrate, featuring an electron-deficient bromopyrimidine ring, presents unique challenges and opportunities in the synthesis of complex molecules for pharmaceutical and materials science applications. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer expert insights into optimizing reaction conditions for this specific class of heterocyclic compounds.

Introduction: The Strategic Importance of C-N Bond Formation

The arylamine motif is a ubiquitous structural feature in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[3] Historically, the synthesis of these compounds was often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance associated with classical methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensation.[3][4] The advent of the Buchwald-Hartwig amination transformed the field by providing a mild, versatile, and highly general palladium-catalyzed method for coupling amines with aryl and heteroaryl halides or pseudohalides.[1][5]

The target substrate, 4-[(5-Bromopyrimidin-2-yl)thio]aniline, is a valuable building block. The pyrimidine core is a privileged scaffold in medicinal chemistry, while the thioether linkage and the aniline moiety offer multiple points for further diversification. The successful amination of the 5-bromopyrimidine position is a key step in creating novel molecular architectures. This guide explains the critical parameters and provides a robust protocol to achieve this transformation efficiently.

Mechanistic Considerations & Rationale for Protocol Design

A deep understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(HNR'R'')]X Amine Complex OA_Complex->Amine_Coord Ligand Exchange Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Product Amido_Complex->Product sub_BaseH [Base-H]+X- sub_ArX Ar-X sub_Amine HNR'R'' sub_Base Base

Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond of the 5-bromopyrimidine ring. This is often the rate-determining step.[8][9] The reactivity order is generally I > Br > Cl.[7]

  • Amine Coordination & Deprotonation : The aniline nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination : The final C-N bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Causality Behind Component Selection

The choice of each reaction component is critical for success, especially with a multifunctional substrate like this compound.

  • Palladium Precatalyst : While simple palladium salts like Pd(OAc)₂ can be used, they require an in situ reduction to the active Pd(0) state.[7] Modern, well-defined precatalysts, such as G3 or G4-palladacycles, are often preferred as they generate the active L-Pd(0) species more cleanly and efficiently upon exposure to a base, leading to more reproducible results and lower catalyst loadings.[7]

  • Ligand : This is arguably the most crucial variable. The electron-rich and sterically hindered nature of the 5-bromopyrimidine substrate necessitates a bulky, electron-donating phosphine ligand.[10] Biarylphosphine ligands like XPhos or RuPhos are excellent choices.[3] Their steric bulk facilitates the reductive elimination step, while their electron-donating character promotes the initial oxidative addition.[3][8] For heteroaryl halides, these advanced ligands are known to prevent catalyst deactivation and promote high turnover numbers.[11]

  • Base : A base is required to deprotonate the aniline, forming the active nucleophile in the catalytic cycle.[10] While strong bases like sodium tert-butoxide (NaOt-Bu) drive reactions quickly, they can be incompatible with sensitive functional groups.[6] For our substrate, which contains potentially reactive pyrimidine nitrogens and a thioether, a milder inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) provides a better balance of reactivity and functional group tolerance.[7]

  • Solvent : Aprotic, non-coordinating solvents are standard. Toluene and 1,4-dioxane are widely used due to their ability to dissolve the various components and their suitable boiling points for thermal reactions.[7][12] It is critical to avoid coordinating solvents like acetonitrile or chlorinated solvents, as they can bind to the palladium center and inhibit catalysis.[7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of this compound with a generic arylamine.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
This compound>97%Sigma-Aldrich
Arylamine (coupling partner)>98%Acros Organics
XPhos Pd G3 Precatalyst-Combi-Blocks
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)>98%Strem Chemicals
Potassium Phosphate (K₃PO₄), anhydrous>98%, fine powderAlfa Aesar
TolueneAnhydrous, >99.8%Sigma-Aldrich
Schlenk flask or microwave vial-Chemglass
Magnetic stirrer and stir bar--
Inert atmosphere system (Glovebox or Schlenk line)--
Standard glassware for workup and purification--
Experimental Workflow Diagram

Workflow A 1. Reagent Preparation (Weigh solids in glovebox) B 2. Reaction Assembly (Add solids to flask, then add solvent & amine) A->B C 3. Degassing (3x Vacuum/Backfill with N2 or Ar) B->C D 4. Reaction (Heat to 100-110 °C with stirring) C->D E 5. Monitoring (TLC or LC-MS until SM consumed) D->E F 6. Workup (Cool, dilute, filter, extract) E->F G 7. Purification (Silica gel column chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Figure 2: Step-by-step experimental workflow for the amination protocol.
Step-by-Step Procedure

Note : This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using a glovebox or standard Schlenk techniques.

  • Vessel Preparation : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylamine (1.2 eq.), potassium phosphate (2.0 eq.), XPhos ligand (0.04 eq.), and the XPhos Pd G3 precatalyst (0.02 eq.).

    • Expert Insight : The use of a slight excess of the amine coupling partner helps to drive the reaction to completion. The ligand-to-palladium ratio is typically maintained at 2:1 to ensure the formation of the active monoligated palladium species.

  • Solvent Addition : Evacuate and backfill the flask with inert gas three times. Through a septum, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Degassing : If not assembled in a glovebox, further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction : Seal the vessel and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc.

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the specific substrates.[3] If the standard protocol yields unsatisfactory results, consider the following optimization strategies.

ParameterRecommended Adjustment & Rationale
Low Conversion Increase Temperature : Raise the temperature to 120 °C (if using a sealed vessel).Change Ligand : Switch to a different bulky biarylphosphine ligand like RuPhos or BrettPhos, as ligand performance is substrate-dependent.[11]Change Base : If using K₃PO₄, switch to the more soluble and often more active Cs₂CO₃ or the stronger NaOt-Bu (use with caution).[6][7]
Side Products Lower Temperature : High temperatures can sometimes lead to decomposition or side reactions. Try running the reaction at 80-90 °C for a longer period.Use a Weaker Base : If debromination or other base-mediated side reactions are observed, switch from a strong base like NaOt-Bu to a weaker one like K₂CO₃.
Catalyst Death Ensure Inert Conditions : Double-check that all solvents are rigorously degassed and that the reaction setup is free of oxygen and moisture.Increase Ligand Ratio : Increase the L:Pd ratio from 2:1 to 3:1 or 4:1 to better stabilize the active catalyst.
Poor Solubility Change Solvent : If reactants are not fully dissolved, switch to a different solvent like CPME, t-Amyl alcohol, or a mixture (e.g., Toluene/Dioxane).[7] Insolubility is a common, often underestimated, cause of reaction failure.[7]

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of arylamines. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, base, and solvent, researchers can successfully apply this methodology to complex and challenging substrates like this compound. The protocol and optimization guide provided herein serve as a robust starting point for the development of novel compounds in the pharmaceutical and materials science industries, enabling the efficient construction of critical C-N bonds.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17128-17144.

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 572-575.

  • ACS Green Chemistry Institute. (2021). Buchwald-Hartwig Amination.

  • ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines.

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 14(4), 2535-2544.

  • Viciu, M. S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 143(1), 449-460.

  • Squeo, B. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18017-18028.

  • Guram, A. S., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(5), 940-946.

  • Karunanithy, G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 141-150.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-[(5-Bromopyrimidin-2-yl)thio]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] The functionalization of the pyrimidine ring through palladium-catalyzed cross-coupling reactions has emerged as a powerful strategy for the rapid generation of molecular diversity in drug discovery programs.[5][6] This guide focuses on the palladium-catalyzed cross-coupling of a key building block, 4-[(5-Bromopyrimidin-2-yl)thio]aniline. The strategic placement of a bromo substituent at the C5 position of the pyrimidine ring and a versatile amino group on the appended phenyl ring offers two distinct points for diversification, enabling the synthesis of a wide array of novel chemical entities with potential therapeutic applications.

This document provides a comprehensive overview of the synthesis of the title compound and detailed protocols for its subsequent palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The causality behind experimental choices and field-proven insights are integrated to ensure technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Synthesis of the Starting Material: this compound

The synthesis of the target compound, this compound, is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the higher reactivity of the chloro substituent at the C2 position of a dihalogenated pyrimidine precursor.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 SNAr Reaction 2_Hydroxy_5_bromopyrimidine 2-Hydroxy-5-bromopyrimidine POCl3 POCl3 2_Hydroxy_5_bromopyrimidine->POCl3 2_Chloro_5_bromopyrimidine 2-Chloro-5-bromopyrimidine POCl3->2_Chloro_5_bromopyrimidine Chlorination 4_Aminothiophenol 4-Aminothiophenol 2_Chloro_5_bromopyrimidine->4_Aminothiophenol Target_Compound This compound 4_Aminothiophenol->Target_Compound Nucleophilic Aromatic Substitution

Caption: Synthetic route to the target compound.

Protocol 1: Synthesis of 2-Chloro-5-bromopyrimidine

This protocol describes the conversion of 2-hydroxy-5-bromopyrimidine to 2-chloro-5-bromopyrimidine, a key intermediate.

Reagent MW Quantity Molar Eq.
2-Hydroxy-5-bromopyrimidine174.9910.0 g1.0
Phosphorus oxychloride (POCl3)153.3330 mL-
N,N-Diisopropylethylamine (DIPEA)129.241.5 mL0.15

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-bromopyrimidine (10.0 g, 57.1 mmol).

  • Carefully add phosphorus oxychloride (30 mL) to the flask.

  • Slowly add N,N-diisopropylethylamine (1.5 mL, 8.6 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction should become a clear solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-chloro-5-bromopyrimidine as a solid, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol details the nucleophilic aromatic substitution reaction to form the target thioether. The C2-chloro position of 2-chloro-5-bromopyrimidine is more susceptible to nucleophilic attack than the C5-bromo position.[7]

Reagent MW Quantity Molar Eq.
2-Chloro-5-bromopyrimidine193.445.0 g1.0
4-Aminothiophenol125.193.5 g1.1
Potassium carbonate (K2CO3)138.217.1 g2.0
N,N-Dimethylformamide (DMF)73.0950 mL-

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-chloro-5-bromopyrimidine (5.0 g, 25.8 mmol), 4-aminothiophenol (3.5 g, 28.4 mmol), and potassium carbonate (7.1 g, 51.6 mmol).

  • Add N,N-dimethylformamide (50 mL) to the flask.

  • Stir the reaction mixture at 80 °C for 3 hours.

  • Monitor the reaction by TLC (e.g., 40% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

Palladium-Catalyzed Cross-Coupling Reactions

The synthesized this compound serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions, primarily at the C5-bromo position. The presence of the thioether and the free aniline group requires careful selection of reaction conditions to ensure compatibility and high yields.

Reaction Mechanism: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation (Suzuki) ArPd(II)BrL2->Transmetalation Ar'B(OH)2 Amine_Coord Amine Coordination/ Deprotonation (Buchwald-Hartwig) ArPd(II)BrL2->Amine_Coord HNR2 ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L2 Transmetalation->ArPd(II)Ar'L2 ArPd(II)NR2L2 Ar-Pd(II)(NR2)L2 Amine_Coord->ArPd(II)NR2L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination ArPd(II)NR2L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product_Suzuki Ar-Ar' Reductive_Elimination->Product_Suzuki Product_BH Ar-NR2 Reductive_Elimination->Product_BH

Caption: Generalized palladium catalytic cycle.

Protocol 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[8] The following protocol provides a general procedure for the coupling of this compound with various arylboronic acids.

Reagent MW Quantity Molar Eq.
This compound283.16283 mg1.0
Arylboronic acid-1.2 mmol1.2
Pd(PPh3)41155.5658 mg0.05
Sodium carbonate (Na2CO3)105.99212 mg2.0
1,4-Dioxane/Water (4:1)-5 mL-

Step-by-Step Procedure:

  • In a microwave vial or a sealed tube, combine this compound (283 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C for 12 hours with stirring. Microwave irradiation can also be employed to shorten the reaction time.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-(4-aminophenylthio)pyrimidine.

Optimization Insights:

  • Catalyst/Ligand: For challenging substrates, other catalyst systems such as Pd(dppf)Cl2 or a combination of Pd2(dba)3 with a bulky phosphine ligand (e.g., SPhos, XPhos) may provide better results.

  • Base: Other bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) can be used.

  • Solvent: Toluene/water or DMF/water mixtures can also be effective.

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][9] This protocol outlines a general procedure for the coupling of this compound with various amines. The presence of the free aniline group in the starting material may lead to self-coupling or other side reactions, thus careful optimization of the reaction conditions is crucial.

Reagent MW Quantity Molar Eq.
This compound283.16283 mg1.0
Amine-1.2 mmol1.2
Pd2(dba)3915.7223 mg0.025
Xantphos578.6846 mg0.08
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Toluene-5 mL-

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (23 mg, 0.025 mmol) and Xantphos (46 mg, 0.08 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate oven-dried Schlenk tube, add this compound (283 mg, 1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill this tube with an inert gas three times.

  • Add toluene (3 mL) to this mixture, followed by the pre-formed catalyst solution via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-amino-2-(4-aminophenylthio)pyrimidine.

Expert Considerations:

  • Ligand Choice: The choice of ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos, SPhos, or RuPhos are often effective for coupling with heteroaryl halides.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K3PO4 are commonly used. The choice of base can significantly impact the reaction outcome.

  • Protecting Group Strategy: In cases of low yield or significant side-product formation due to the reactivity of the aniline group, a protecting group strategy (e.g., Boc or Ac protection) for the aniline nitrogen may be necessary prior to the cross-coupling reaction.

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes representative conditions and expected outcomes for the cross-coupling of this compound with different coupling partners, based on literature precedents for similar substrates.

Coupling Partner Reaction Type Catalyst System Base Solvent Temp (°C) Typical Yield (%)
Phenylboronic acidSuzukiPd(PPh3)4Na2CO3Dioxane/H2O10075-90
4-Methoxyphenylboronic acidSuzukiPd(dppf)Cl2K2CO3DMF/H2O9080-95
MorpholineBuchwald-HartwigPd2(dba)3 / XantphosNaOtBuToluene11060-80
AnilineBuchwald-HartwigPd2(dba)3 / RuPhosK3PO4Dioxane10050-75

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a versatile and efficient platform for the synthesis of novel, highly functionalized pyrimidine derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this valuable scaffold, accelerating the discovery of new therapeutic agents. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is paramount to achieving high yields and purity, especially given the multifunctional nature of the substrate.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1100). John Wiley & Sons, Inc. [Link]

  • Lagerlund, O., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4479. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • MDPI. (2021). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • NIH. (2005). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

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Application Note & Protocol: In Vitro Kinase Inhibition Assay Using 4-[(5-Bromopyrimidin-2-yl)thio]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase inhibition assay for 4-[(5-Bromopyrimidin-2-yl)thio]aniline. This compound belongs to the anilinopyrimidine class, a scaffold known to produce potent kinase inhibitors.[1][2][3] This guide offers a detailed, step-by-step protocol using the ADP-Glo™ Kinase Assay, a versatile and sensitive luminescence-based method suitable for a wide range of kinases.[4][5][6] The causality behind experimental choices, self-validating system designs, and data interpretation are explained to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[7] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[8][9] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[3]

This compound is an anilinopyrimidine derivative. This chemical scaffold is prevalent in a number of approved kinase inhibitors, often targeting the ATP-binding site of tyrosine kinases.[2][10] Therefore, creating a protocol to assess its inhibitory activity against a representative tyrosine kinase is a logical first step in its characterization.

This application note details a universal protocol that can be adapted for various kinases. We will use the ADP-Glo™ Kinase Assay as our model system. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[4][11] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[5][6]

Assay Principle and Workflow

The ADP-Glo™ Kinase Assay is a robust method for measuring the activity of any ADP-generating enzyme.[4] The workflow is designed for simplicity and high-throughput screening compatibility.

The core principle is as follows:

  • Kinase Reaction: The kinase, its substrate, ATP, and the test inhibitor (this compound) are incubated together. If the inhibitor is effective, the rate of ATP to ADP conversion will be reduced.

  • ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any unconsumed ATP.[6]

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated in the first step into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable luminescent signal.[12] The intensity of the light is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

A higher luminescent signal indicates higher kinase activity, while a lower signal signifies inhibition.[13]

Experimental Workflow Diagram

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation cluster_2 Step 3: Data Acquisition A Kinase + Substrate + ATP C Incubate A->C B This compound (Test Inhibitor) B->C D Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) C->D Reaction Mixture E Incubate D->E F Add Kinase Detection Reagent (ADP -> ATP & Luminescence) E->F G Incubate F->G H Read Luminescence G->H

Caption: Workflow of the kinase inhibition assay.

Materials and Reagents

  • Kinase: A purified, active tyrosine kinase (e.g., Src, Abl, EGFR). The choice of kinase will depend on the research focus.

  • Kinase Substrate: A suitable substrate for the chosen kinase (e.g., a generic tyrosine kinase peptide substrate like poly(Glu, Tyr) 4:1).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • This compound: (CAS 849035-61-6).[14][15]

  • ADP-Glo™ Kinase Assay Kit: (Promega or similar). This kit includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase Buffer: A buffer optimized for the specific kinase being assayed. A generic buffer can be: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

  • Microplates: White, opaque 96- or 384-well microplates suitable for luminescence measurements.

  • Multimode Microplate Reader: Capable of measuring luminescence.

Experimental Protocols

Reagent Preparation
  • Kinase Buffer: Prepare a 1X kinase buffer and keep it on ice.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Kₘ for the specific kinase to accurately determine inhibitor potency.[16]

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock in 100% DMSO to create a range of concentrations for IC₅₀ determination. Then, dilute these further in kinase buffer to the desired working concentrations. The final DMSO concentration in the assay should be kept low (ideally ≤1%) to minimize its effect on kinase activity.[17]

  • Kinase and Substrate Solutions: Dilute the kinase and substrate to their final working concentrations in kinase buffer just before use. Keep these solutions on ice.

Assay Protocol (96-well plate format)

This protocol is a template and should be optimized for the specific kinase and substrate used.[18]

  • Set up the Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells of the microplate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • To initiate the reaction, add 10 µL of the ATP solution to each well. The final reaction volume is 25 µL.

    • Controls:

      • Positive Control (100% activity): Kinase + Substrate + ATP + DMSO (no inhibitor).

      • Negative Control (0% activity): Substrate + ATP + DMSO (no kinase).

  • Incubation: Gently mix the plate and incubate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.[16]

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]

  • Measure Luminescence: Read the luminescent signal on a microplate reader.

Mechanism of Action Diagram

cluster_0 ATP Binding Pocket Kinase Kinase ATP ATP ATP->Kinase Binds Inhibitor This compound Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition at the ATP binding site.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Subtract the average luminescence of the negative control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[7]

Table 1: Example Quantitative Parameters for Assay Setup

ParameterRecommended RangeRationale
Kinase Concentration1-10 nMShould be in the linear range of the assay to ensure accurate measurement of inhibition.[16]
Substrate ConcentrationAt or above KₘTo ensure the reaction rate is not limited by substrate availability.
ATP ConcentrationAt KₘCrucial for accurate determination of competitive inhibitor potency (IC₅₀ and subsequent Kᵢ).[16]
Inhibitor Concentration10-point, 3-fold serial dilutionTo generate a complete dose-response curve for accurate IC₅₀ determination.
Final DMSO Concentration≤ 1%To minimize solvent effects on enzyme activity.[17]

Troubleshooting and Best Practices

  • High Background Signal: This could be due to ATP contamination in reagents. Use high-purity reagents.

  • Low Signal-to-Background Ratio: Optimize enzyme and substrate concentrations. Ensure the kinase is active.

  • Compound Interference: Some test compounds may inhibit the luciferase enzyme. A counterscreen can be performed by adding the compound after the kinase reaction has been stopped.[17]

  • Assay Robustness: Always run controls in triplicate to ensure data quality. Determine the Z'-factor of the assay to assess its suitability for high-throughput screening.

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the inhibitory activity of this compound using the ADP-Glo™ Kinase Assay. By understanding the principles behind each step and adhering to best practices, researchers can generate reliable and reproducible data to advance their drug discovery efforts. The flexibility of this protocol allows for its adaptation to a wide range of kinases, making it a valuable tool in the characterization of novel kinase inhibitors.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]

  • Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Retrieved from [Link]

  • Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761043, this compound. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Retrieved from [Link]

  • BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]

  • Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 6(5), 655-666. Retrieved from [Link]

  • Chen, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(15), 5786. Retrieved from [Link]

  • BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Google Patents. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • Gandin, V., et al. (2015). 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. Retrieved from [Link]

  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. Retrieved from [Link]

  • Roskoski, R., Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. Retrieved from [Link]

  • ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • ResearchGate. (2020, February 27). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 4-[(5-Bromopyrimidin-2-yl)thio]aniline via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-[(5-Bromopyrimidin-2-yl)thio]aniline, a key intermediate in pharmaceutical research and development. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase and a gradient elution mobile phase. The described protocol is designed to be a self-validating system, ensuring high purity and yield of the target compound. This guide explains the causal relationships behind experimental choices, from solvent selection to fraction analysis, and is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification method.

Introduction and Scientific Background

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent synthetic steps, and complicate the biological evaluation of final compounds.

The synthesis of this compound typically involves the nucleophilic aromatic substitution reaction between 2-chloro-5-bromopyrimidine and 4-aminothiophenol. This reaction can result in a crude product containing unreacted starting materials, disulfide byproducts, and other related impurities. Column chromatography is the method of choice for isolating the desired product from this complex mixture.[1]

This protocol leverages the principles of normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The polarity of this compound, which is intermediate due to the presence of both polar (aniline, pyrimidine) and non-polar (aromatic rings) moieties, allows for its effective separation from more polar and less polar impurities.[2]

Materials and Methods

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Methanol (ACS grade)

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate stain

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Automated flash chromatography system

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Safety Precautions
  • This compound and its precursors are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3]

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.[4]

Experimental Protocol

Thin-Layer Chromatography (TLC) Analysis of Crude Material

Rationale: TLC is an indispensable tool for developing the column chromatography method. It allows for the rapid determination of the optimal solvent system for separation and for monitoring the progress of the column chromatography.[5]

  • Prepare a stock solution of the crude this compound in dichloromethane (approx. 10 mg/mL).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v).

  • Visualize the separated spots under UV light (254 nm). The aromatic nature of the compounds allows for easy visualization.[4][6]

  • Further visualize the plate using a potassium permanganate stain to detect any non-UV active impurities.

  • The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound.

Column Chromatography Protocol

Rationale: Automated flash chromatography provides a rapid and efficient means of purification with high resolution and reproducibility. A gradient elution is employed to first elute non-polar impurities, followed by the target compound, and finally, the more polar impurities.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This dry-loading technique prevents band broadening and improves separation.

  • Column Packing: Select a pre-packed silica gel column suitable for the scale of your purification. Equilibrate the column with the initial mobile phase (e.g., 95:5 n-hexane/ethyl acetate).

  • Elution: Load the dry sample onto the column. Begin the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate over 20-30 column volumes.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Fraction Analysis: Analyze the collected fractions by TLC using the solvent system developed in section 3.1. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product by NMR and mass spectrometry.

Data and Expected Results

ParameterValue/Observation
Crude Material Appearance Brownish solid
TLC (7:3 Hexane:EtOAc) Major spot at Rƒ ≈ 0.35 (target), minor spots at baseline and higher Rƒ
Purified Product Appearance Off-white to pale yellow solid
Purity (by ¹H NMR) >98%
Yield Typically 70-85% depending on the purity of the crude material
Molecular Formula C₁₀H₈BrN₃S[7]
Molecular Weight 282.16 g/mol [7]

Workflow and Pathway Diagrams

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude SamplePrep Sample Preparation (Dry Loading) TLC->SamplePrep Determine solvent system Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) SamplePrep->Column Fractions Fraction Collection Column->Fractions FractionAnalysis TLC Analysis of Fractions Fractions->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Evaporation Solvent Evaporation Combine->Evaporation FinalProduct Purified Product Evaporation->FinalProduct

Figure 1: Workflow for the purification of this compound.

Separation_Principle cluster_column Chromatography Column StationaryPhase Silica Gel (Polar) Start Start: Low Polarity (e.g., 5% EtOAc in Hexane) End End: Higher Polarity (e.g., 40% EtOAc in Hexane) Impurity1 Non-polar Impurities Start->Impurity1 Elution Order Product This compound (Intermediate Polarity) End->Product Elution Order Impurity2 Polar Impurities Product->Impurity2 Elution Order

Figure 2: Principle of chromatographic separation.

Troubleshooting

IssuePossible CauseSolution
Poor Separation Inappropriate solvent system; column overloading.Re-optimize the solvent system using TLC. Reduce the amount of crude material loaded onto the column.
Band Tailing Sample is too polar for the mobile phase; interaction with acidic silica.Increase the polarity of the mobile phase. Add a small amount of triethylamine (0.1%) to the mobile phase to neutralize the silica gel.
Product does not elute Mobile phase is not polar enough.Increase the gradient to a higher percentage of ethyl acetate or add a small amount of methanol to the mobile phase.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the purification of this compound. By following the outlined steps for TLC analysis, sample preparation, and automated flash chromatography, researchers can obtain this key synthetic intermediate with high purity, which is essential for the successful advancement of drug discovery projects.

References

  • Organic Syntheses Procedure. 2-mercaptopyrimidine. Available at: [Link]

  • Google Patents. Process for bromination of pyrimidine. US3956301A.
  • EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

  • Master Organic Chemistry. Thiols And Thioethers. Available at: [Link]

  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. Available at: [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives. Available at: [Link]

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  • Google Patents. Process for separating aniline derivatives. US4918232A.
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  • National Institutes of Health. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Available at: [Link]

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  • Analyst (RSC Publishing). Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. Available at: [Link]

  • Organic Chemistry Research. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Available at: [Link]

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  • ResearchGate. Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Available at: [Link]

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Introduction: The Strategic Importance of the 4-[(5-Bromopyrimidin-2-yl)thio]aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Derivatization of 4-[(5-Bromopyrimidin-2-yl)thio]aniline

In the landscape of modern medicinal chemistry, the discovery of versatile molecular scaffolds is a cornerstone of successful drug development programs. The this compound core represents such a scaffold, merging two key pharmacophoric elements: a pyrimidine ring and an aniline moiety. The pyrimidine heterocycle is a privileged structure, widely present in biologically active compounds, including nucleic acids and numerous approved drugs, where it often engages in crucial hydrogen-bonding interactions with therapeutic targets.[1][2][3] The aniline portion of the molecule, however, serves a different but equally critical role: it is a synthetically tractable handle for chemical modification.[4]

The primary amino group of the aniline is a potent nucleophile, providing a reactive site for a multitude of chemical transformations. This allows researchers to systematically introduce a diverse array of functional groups, thereby modulating the molecule's steric, electronic, and physicochemical properties. Such modifications are fundamental to Structure-Activity Relationship (SAR) studies, which aim to optimize a lead compound's potency, selectivity, metabolic stability, and overall drug-like properties.[5]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides both the theoretical rationale and field-proven experimental protocols for the most common and effective derivatizations of the aniline moiety of this compound. We will explore N-acylation, N-sulfonylation, urea and thiourea formation, and advanced palladium-catalyzed cross-coupling reactions. Each protocol is designed to be a self-validating system, grounded in established chemical principles to ensure reproducibility and success.

N-Acylation: Crafting Amide Bonds for SAR Exploration

Mechanistic Rationale & Scientific Context: The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized reactions in medicinal chemistry. The resulting amide group is a key structural motif that can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This dual capacity allows it to form strong and specific interactions with biological targets like protein kinases and enzymes. The stability of the amide bond to metabolic degradation further enhances its appeal in drug design.

The reaction proceeds via the nucleophilic attack of the aniline's nitrogen atom on an activated carbonyl carbon. Two primary strategies are employed for this activation: the use of highly electrophilic acyl halides or the in situ activation of carboxylic acids using peptide coupling reagents.

Protocol 1A: Acylation using Acyl Halides

This is a robust and direct method suitable for a wide range of commercially available acyl chlorides or bromides. The key to success is the inclusion of a non-nucleophilic base to scavenge the hydrohalic acid (e.g., HCl) generated during the reaction, which would otherwise protonate the starting aniline, rendering it unreactive.

Detailed Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration), add a tertiary amine base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add the desired acyl chloride (e.g., benzoyl chloride) (1.1–1.2 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired N-acyl derivative.

Data Presentation: Representative Acylation Reactions

EntryAcyl ChlorideBase (eq.)SolventTemp. (°C)Time (h)Expected Yield (%)
1Acetyl ChlorideTEA (1.5)DCMRT285-95
2Benzoyl ChlorideDIPEA (2.0)THFRT480-90
3Cyclopropanecarbonyl ChlorideTEA (1.5)DCM0 to RT388-96

Visualization: N-Acylation Workflow

G cluster_materials Starting Materials cluster_process Reaction & Work-up cluster_product Final Product A This compound P1 Combine & Cool to 0 °C A->P1 B Acyl Chloride (R-COCl) P2 Add Acyl Chloride Stir at RT (2-12h) B->P2 C Tertiary Amine Base C->P1 D Anhydrous Solvent (DCM/THF) D->P1 P1->P2 P3 Aqueous Work-up (Quench, Extract, Wash) P2->P3 P4 Dry & Concentrate P3->P4 Purify Purification (Chromatography) P4->Purify FP Purified N-Acyl Derivative Purify->FP G cluster_materials Starting Materials cluster_process Reaction & Work-up cluster_product Final Product A This compound P1 Combine in Solvent A->P1 B Sulfonyl Chloride (R-SO₂Cl) P2 Add Sulfonyl Chloride at 0 °C Stir at RT (4-16h) B->P2 C Base (Pyridine/TEA) C->P1 P1->P2 P3 Aqueous Work-up (Acid Wash, Extract) P2->P3 P4 Dry & Concentrate P3->P4 Purify Purification (Chromatography) P4->Purify FP Purified Sulfonamide Purify->FP G cluster_materials Starting Materials cluster_process Reaction & Isolation cluster_product Final Product A This compound P1 Combine & Stir at RT (1-6h) A->P1 B Isocyanate (R-NCO) B->P1 C Anhydrous Solvent (THF) C->P1 P2 Isolate Product P1->P2 P3 Filtration / Concentration P2->P3 FP Purified Urea Derivative P4 Wash & Dry P3->P4 P4->FP G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl L₂Pd(II)(Ar')(X) OA->PdII_Aryl Coord Amine Coordination PdII_Aryl->Coord PdII_Amine [L₂Pd(II)(Ar')(NH₂Ar)]⁺X⁻ Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L₂Pd(II)(Ar')(NHAr) Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NH-Ar' RE->Product Product ArX Ar'-X ArX->OA + ArNH2 Ar-NH₂ ArNH2->Coord +

Sources

Large-scale synthesis of 4-[(5-Bromopyrimidin-2-yl)thio]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 4-[(5-Bromopyrimidin-2-yl)thio]aniline

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key building block in medicinal chemistry and drug development. The synthetic approach is centered on a robust nucleophilic aromatic substitution (SNAr) reaction. This guide offers a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, critical safety considerations, and methods for product characterization. The information is tailored for researchers, chemists, and process development professionals, emphasizing scalability, efficiency, and safety.

Introduction and Scientific Context

The aminopyrimidine scaffold is a privileged structure in modern pharmacology, appearing in a multitude of clinically significant agents, including antivirals, anticancer, and anti-inflammatory drugs.[1] The target molecule, this compound, combines this valuable heterocycle with a 4-aminothiophenol moiety, another versatile intermediate known for its utility in constructing complex bioactive molecules.[2] The bromine atom on the pyrimidine ring and the primary amine on the aniline ring serve as orthogonal synthetic handles for further molecular elaboration, making this compound a highly valuable intermediate for library synthesis and lead optimization in drug discovery programs.

The synthesis described herein utilizes a nucleophilic aromatic substitution (SNAr) pathway, a cornerstone of aromatic chemistry. This method is selected for its reliability, high yield, and amenability to scale-up.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the SNAr reaction between 5-Bromo-2-chloropyrimidine and 4-aminothiophenol. This reaction proceeds via a well-established mechanism, which is crucial for understanding and optimizing the process.[3]

Key Mechanistic Steps:

  • Nucleophile Activation: The reaction is initiated by the deprotonation of the thiol group of 4-aminothiophenol by a suitable base (e.g., Potassium carbonate). This generates the highly nucleophilic thiophenolate anion. The choice of a moderate base is critical to prevent side reactions involving the aniline amine group.

  • Nucleophilic Attack: The electron-rich thiophenolate attacks the electron-deficient C2 position of the 5-Bromo-2-chloropyrimidine ring. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly activates the ring towards nucleophilic attack, especially at the C2, C4, and C6 positions.[4]

  • Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[5] In this complex, the negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.

  • Rearomatization and Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically the rate-determining step of the overall reaction.

The overall second-order nature of the reaction and the observed products are consistent with the classical SNAr mechanism.[4]

Reaction Scheme Diagram

G cluster_reactants Reactants cluster_reagents Reagents A 5-Bromo-2-chloropyrimidine Product This compound A->Product + B 4-Aminothiophenol B->Product Base K₂CO₃ (Base) Base->Product Solvent DMF (Solvent) Solvent->Product

Caption: Overall synthesis scheme for this compound.

Safety and Handling

Proper safety protocols are paramount for a successful and safe scale-up. The primary hazards are associated with the starting materials and solvent.

  • 5-Bromo-2-chloropyrimidine: This compound is an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Avoid breathing dust and ensure handling in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • 4-Aminothiophenol: This substance is corrosive and causes severe skin burns and eye damage (H314).[9][10] It is harmful if swallowed and toxic if inhaled. Handle with extreme care, using full PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[11] Avoid all personal contact.[11]

  • Dimethylformamide (DMF): DMF is a reproductive toxin and a liver toxicant. It is readily absorbed through the skin. Use in a well-ventilated area and wear appropriate gloves.

Emergency Procedures:

  • Skin Contact: Immediately wash off with plenty of soap and water.[7] For 4-aminothiophenol exposure, seek immediate medical attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][9]

Detailed Experimental Protocol

This protocol is designed for a large-scale laboratory synthesis. All operations should be conducted in a chemical fume hood.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightQuantity (moles)Quantity (mass/vol)
5-Bromo-2-chloropyrimidine32779-36-5193.43 g/mol 1.0193.4 g
4-Aminothiophenol1193-02-8125.19 g/mol 1.05131.5 g
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 1.5207.3 g
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol -2.0 L
Ethyl Acetate (EtOAc)141-78-688.11 g/mol -~4.0 L
Deionized Water7732-18-518.02 g/mol -~4.0 L
Brine (Saturated NaCl solution)7647-14-558.44 g/mol -~1.0 L
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04 g/mol -As needed

Equipment:

  • 10 L three-neck round-bottom flask

  • Mechanical stirrer with Teflon paddle

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Nitrogen/Argon inlet

  • Large separatory funnel (6 L)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

Synthesis Workflow

G start Start: Assemble Glassware setup 1. Reagent Charging - Add DMF, 4-Aminothiophenol, K₂CO₃ - Purge with N₂ start->setup addition 2. Add 5-Bromo-2-chloropyrimidine - Portion-wise addition at RT setup->addition reaction 3. Reaction - Heat to 60-70°C - Monitor by TLC/LC-MS (4-6 h) addition->reaction workup 4. Workup & Quenching - Cool to RT - Pour into water - Precipitate forms reaction->workup filtration 5. Isolation - Filter crude solid - Wash with water workup->filtration purification 6. Purification - Recrystallize from Ethanol/Water or IPA filtration->purification drying 7. Drying - Dry under vacuum at 50°C purification->drying analysis 8. Analysis - Obtain NMR, MS, HPLC - Check purity and yield drying->analysis end_node End: Store Product analysis->end_node

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the 10 L reaction flask with the mechanical stirrer, condenser, and nitrogen inlet. Ensure the system is dry.

    • To the flask, add anhydrous DMF (2.0 L), 4-aminothiophenol (131.5 g, 1.05 mol), and anhydrous potassium carbonate (207.3 g, 1.5 mol).

    • Begin stirring to create a suspension and purge the flask with nitrogen for 15 minutes. The base deprotonates the thiol, forming the active nucleophile.

  • Substrate Addition:

    • Slowly add the 5-Bromo-2-chloropyrimidine (193.4 g, 1.0 mol) to the stirred suspension in portions over 30 minutes at room temperature. An initial exotherm may be observed; maintain the temperature below 35°C during the addition.

  • Reaction Progression:

    • After the addition is complete, heat the reaction mixture to 60-70°C.

    • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

    • In a separate vessel, place 4.0 L of cold deionized water.

    • Slowly pour the reaction mixture into the cold water while stirring vigorously. The product will precipitate as a solid.

    • Continue stirring the slurry for 30-60 minutes to ensure complete precipitation.

    • Isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove DMF and inorganic salts.

  • Purification:

    • The most effective method for purifying the crude product on a large scale is recrystallization.

    • Transfer the crude solid to a suitable flask and add a minimal amount of hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and air dry.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

    • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and determine its purity by High-Performance Liquid Chromatography (HPLC).

Expected Results
ParameterExpected Outcome
Appearance Off-white to light yellow solid
Yield 85-95%
Purity (HPLC) >98%
Melting Point To be determined experimentally

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient temperature; Inactive base; Poor quality solvent.Increase temperature slightly (to 80°C); Use freshly dried K₂CO₃; Ensure anhydrous DMF is used.
Low Yield Incomplete precipitation; Product loss during recrystallization.Add water slowly to a vigorously stirred reaction mixture; Use a minimal amount of hot solvent for recrystallization and cool thoroughly.
Presence of Impurities Side reactions (e.g., disulfide formation); Incomplete washing.Ensure the reaction is run under an inert atmosphere to prevent oxidation of the thiophenolate; Wash the crude product thoroughly with water.

Conclusion

This application note details a scalable and efficient protocol for the synthesis of this compound. By leveraging a well-understood SNAr reaction, this method provides reliable access to a valuable chemical intermediate. Adherence to the outlined safety procedures and process controls is essential for achieving high yields and purity in a safe and reproducible manner.

References

  • CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents. [URL: https://patents.google.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/j3/j39660001099]
  • EP0269434A1 - Method for producing aminothiophenols and their derivatives - Google Patents. [URL: https://patents.google.
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  • 4-Aminothiophenol Safety Data Sheet - Merck KGaA. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/422967]
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. [URL: https://patents.google.
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  • CN102993022A - Preparation method of bromoaniline - Google Patents. [URL: https://patents.google.
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  • 4-Aminothiophenol Safety Data Sheet - Fisher Scientific. [URL: https://www.fishersci.com/sds] (Note: Generic link; search for CAS 1193-02-8).
  • CN115611788A - Synthesis method of o-aminothiophenol - Google Patents. [URL: https://patents.google.
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  • 5-Bromo-2-chloropyrimidine | 32779-36-5 - Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/IN/en/p/B2847]
  • The Impact of 4-Aminothiophenol in Pharmaceutical Synthesis and Drug Development - Medium. [URL: https://medium.com/@amina.khatun3882/the-impact-of-4-aminothiophenol-in-pharmaceutical-synthesis-and-drug-development-b26a6c4f0042]
  • 4-Aminothiophenol - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0772_msds.pdf]
  • US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google Patents. [URL: https://patents.google.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222292/]
  • 4-Aminothiophenol SDS, 1193-02-8 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/4-Aminothiophenol-cas-1193-02-8.html]
  • Suzuki‐Miyaura and Nucleophilic aromatic substitution reaction... - ResearchGate. [URL: https://www.researchgate.
  • Preparation of 4-aminothiophenol - PrepChem.com. [URL: https://prepchem.com/synthesis-of-4-aminothiophenol/]
  • Safety Data Sheet: 4-Aminophenol - Carl ROTH. [URL: https://www.carlroth.com] (Note: This is for a related compound but illustrates general safety principles for aminophenols).
  • 5-Bromo-2-chloropyrimidine 96 32779-36-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/596949]
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953185/]
  • Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline - Benchchem. [URL: https://www.benchchem.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/12026986/]
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  • Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives... - ResearchGate. [URL: https://www.researchgate.net/publication/360662238_Synthesis_of_new_2-5-5-nitrofuran-2-yl-134-thiadiazol-2-ylimino-thiazolidin-4-one_derivatives_as_anti-MRSA_and_anti-H_pylori_agents]
  • Development of a procedure for preparing 2-nitro-4-thiocyanoaniline - ResearchGate. [URL: https://www.researchgate.net/publication/233261775_Development_of_a_procedure_for_preparing_2-nitro-4-thiocyanoaniline]
  • US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents. [URL: https://patents.google.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromopyrimidine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromopyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile yet challenging heterocyclic substrate. 5-Bromopyrimidine is a key building block in the synthesis of numerous compounds in the pharmaceutical and agrochemical industries.[1] However, its electron-deficient nature presents specific hurdles that can lead to low yields, incomplete reactions, and unwanted side products.

This document provides in-depth, experience-driven answers to common questions and a systematic guide to troubleshooting your reaction when it doesn't go as planned.

Frequently Asked Questions (FAQs)

Q1: Why is 5-bromopyrimidine considered a challenging substrate for Suzuki coupling?

Answer: The challenge arises primarily from the electronic properties of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, which has several consequences:

  • Slower Oxidative Addition: The C-Br bond at the 5-position is on an electron-deficient ring. While this might seem counterintuitive, the oxidative addition of the aryl halide to the Pd(0) center, often the rate-determining step, is generally facilitated by electron-rich aryl halides.[2] For electron-deficient systems, this step can be sluggish.

  • Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogens can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.

  • Increased Risk of Side Reactions: The substrate is more susceptible to nucleophilic attack, and the reaction conditions required to drive the coupling can promote side reactions like protodehalogenation.

Q2: I'm setting up my first reaction. What is a reliable starting point for my reaction conditions?

Answer: A robust starting point is crucial for success. We recommend beginning with a well-established, versatile catalyst system before moving to more specialized (and often more expensive) options.

Recommended General Protocol:

  • Reactants: 5-bromopyrimidine (1.0 eq.), Boronic Acid/Ester (1.2-1.5 eq.). Using a slight excess of the boron reagent can help drive the reaction to completion and compensate for potential deboronation.[3]

  • Catalyst: Pd(dppf)Cl₂ (2-5 mol%). This is a reliable, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It's an excellent choice for many heteroaromatic couplings.[4]

  • Base: K₂CO₃ or K₃PO₄ (2.0-3.0 eq.). These are effective and moderately strong bases that minimize base-labile functional group degradation.[4]

  • Solvent: 1,4-Dioxane or DME with 10-20% water. The aqueous environment is often crucial for the transmetalation step.[5]

  • Temperature: 80-100 °C.

  • Atmosphere: Rigorously inert (Nitrogen or Argon). Oxygen can lead to phosphine ligand oxidation and boronic acid homocoupling.[3]

This setup provides a high probability of success for many coupling partners. If yields are low, you can proceed to the troubleshooting guide.

Q3: How do I choose the right palladium catalyst and ligand for my specific 5-bromopyrimidine derivative?

Answer: The choice of catalyst and ligand is the most critical parameter for optimization. The goal is to select a ligand that accelerates the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Mechanism Insight: For electron-deficient substrates like 5-bromopyrimidine, ligands that are both electron-rich and bulky are generally superior. Electron-richness increases the electron density on the palladium, facilitating the oxidative addition step. Bulkiness promotes the reductive elimination step, releasing the product and regenerating the catalyst.[2][6][7]

Catalyst/Ligand SystemClassKey Characteristics & Use Case
Pd(PPh₃)₄ Pd(0) with Monodentate PhosphineBaseline. A classic catalyst. Often works but can be slow for challenging substrates. Prone to dissociation, leading to palladium black formation.
Pd(dppf)Cl₂ Pd(II) Precatalyst with Ferrocenyl LigandWorkhorse. Good thermal stability and reliability for a broad range of substrates, including many heterocycles.[4] A strong starting point.
Pd₂(dba)₃ + Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) Pd(0) with DialkylbiarylphosphinesHigh-Performance. These are highly electron-rich and bulky ligands designed for difficult couplings. Excellent for achieving high turnover numbers and coupling unreactive partners at lower temperatures.
Pd-PEPPSI™ Catalysts or N-Heterocyclic Carbene (NHC) Ligands Pd(II) Precatalyst with NHC LigandSpecialized. Very robust and thermally stable. NHC ligands are strong σ-donors, making them highly effective for coupling aryl chlorides and other challenging substrates.

Recommendation: Start with Pd(dppf)Cl₂. If the yield is unsatisfactory, screen a set of Buchwald ligands (SPhos, XPhos) with Pd₂(dba)₃.

Q4: What is the role of the base, and how does it impact my reaction?

Answer: The base is essential for the transmetalation step. It activates the organoboron species, making it more nucleophilic and capable of transferring its organic group to the palladium center.

There are two proposed pathways for this activation:

  • Path A: The base (e.g., OH⁻) coordinates to the boron atom, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then engages in transmetalation.

  • Path B: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide complex, which then reacts with the neutral boronic acid.

The choice of base can dramatically affect yield and side product formation:

  • Strong Bases (e.g., NaOH, CsOH): Very effective at promoting transmetalation but can degrade sensitive functional groups and promote deboronation of the coupling partner.[2]

  • Carbonates (e.g., K₂CO₃, Cs₂CO₃): The most common choice. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective for difficult couplings.

  • Phosphates (e.g., K₃PO₄): A slightly weaker but often very effective base, particularly good for sensitive substrates where stronger bases cause decomposition.

  • Fluorides (e.g., KF, CsF): Can be used in anhydrous conditions and are particularly effective with organotrifluoroborates.

Q5: How can I minimize protodehalogenation and deboronation?

Answer: These are the two most common and frustrating side reactions.

  • Protodehalogenation (loss of Bromine): This occurs when the palladium-aryl intermediate is intercepted by a hydride source before transmetalation.

    • Cause: Often arises from solvents that can act as hydride donors (like alcohols at high temperatures) or from certain bases.

    • Solution:

      • Use aprotic solvents like dioxane, toluene, or 2-MeTHF.[5]

      • Ensure reagents are dry.

      • Switch to a non-hydridic base like K₃PO₄ or CsF.

  • Deboronation (loss of Boronic Acid/Ester): This is the hydrolysis of the C-B bond of your coupling partner.

    • Cause: Promoted by strongly basic aqueous conditions and prolonged heating.

    • Solution:

      • Use a milder base (K₃PO₄ is often a good choice).

      • Use a boronic ester (e.g., pinacol ester) instead of a boronic acid. They are significantly more stable to hydrolysis.[5]

      • Minimize reaction time by using a more active catalyst system that allows for lower temperatures or shorter heating periods.

Troubleshooting Guide

This section is designed to help you diagnose and solve problems with your Suzuki coupling reaction.

Problem: No or Very Low Conversion to Product (<10%)

G start Low/No Conversion q1 Is Palladium Black visible? start->q1 sol1 Cause: Catalyst Decomposition Solution: 1. Ensure rigorous inert atmosphere (degas solvent & sparge reaction). 2. Use a more stable precatalyst (e.g., Pd(dppf)Cl2). 3. Check ligand purity; oxidized phosphines are inactive. q1->sol1 Yes q2 Is Starting Material consumed? q1->q2 No sol2 Cause: Ineffective Oxidative Addition Solution: 1. Increase reaction temperature. 2. Switch to a more electron-rich/bulky ligand (e.g., SPhos, XPhos). 3. Confirm purity of 5-bromopyrimidine. q2->sol2 No sol3 Cause: Failed Transmetalation Solution: 1. Check boronic acid/ester quality (run NMR). 2. Screen different bases (K3PO4, Cs2CO3). 3. Ensure aqueous component is present if required for the base. q2->sol3 Yes

Probable Cause A: Inactive or Decomposed Catalyst
  • Symptom: You observe the formation of a black precipitate (palladium black).[5]

  • Why it Happens: The active Pd(0) species, if not properly stabilized by ligands, can agglomerate and precipitate out of solution, effectively killing the catalytic cycle. This is often caused by oxygen contamination oxidizing the phosphine ligands or ligand dissociation at high temperatures.

  • Suggested Solution:

    • Improve Inert Technique: Degas your solvent thoroughly (3x freeze-pump-thaw cycles or sparging with argon for 30 minutes). Assemble your reaction under a positive pressure of nitrogen or argon.[3]

    • Use a More Robust Catalyst: Switch from Pd(PPh₃)₄ to a more stable precatalyst like Pd(dppf)Cl₂ or a Buchwald G3/G4 precatalyst.

    • Check Reagent Quality: Ensure your phosphine ligand has not been oxidized during storage.

Probable Cause B: Inefficient Oxidative Addition
  • Symptom: Most of the 5-bromopyrimidine starting material remains unreacted, even with no visible catalyst decomposition.

  • Why it Happens: The chosen catalyst system is not active enough to overcome the activation barrier for the C-Br bond insertion on the electron-deficient pyrimidine ring.

  • Suggested Solution:

    • Increase Temperature: Raise the reaction temperature in 10 °C increments, monitoring for decomposition.

    • Switch to a "Supercharged" Ligand: This is the most effective solution. Move from simple ligands like PPh₃ to electron-rich, bulky dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These are specifically designed to accelerate oxidative addition for challenging substrates.[2][6][7]

Probable Cause C: Failed Transmetalation
  • Symptom: Your 5-bromopyrimidine is consumed, but you see little to no desired product. You may see protodehalogenated pyrimidine instead.

  • Why it Happens: The base/solvent system is not effectively activating the boronic acid/ester, or the boron reagent itself has degraded.

  • Suggested Solution:

    • Verify Boron Reagent Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines or decompose via protodeboronation upon storage.[5] Verify the quality by NMR. If in doubt, use a fresh bottle or switch to a more stable pinacol ester.

    • Screen Bases: The optimal base is highly substrate-dependent. If K₂CO₃ fails, try K₃PO₄ or Cs₂CO₃.

    • Adjust Solvent System: Ensure your solvent system is appropriate for your base. Carbonates and phosphates often require some water to function effectively.

Problem: Significant Side Product Formation

G A Suzuki Catalytic Cycle B Pd(0) C Oxidative Addition B->C + Ar-X D Ar-Pd(II)-X C->D E Transmetalation (Base Assisted) D->E + [Ar'-B(OR)2(Base)]- Side1 Protodehalogenation (Ar-H) D->Side1 Hydride Source F Ar-Pd(II)-Ar' E->F G Reductive Elimination F->G G->B Regenerates Catalyst H Ar-Ar' (Product) G->H I Ar'-B(OR)2 I->E Side2 Homocoupling (Ar'-Ar') I->Side2 Oxygen J Ar-X J->C

Side ProductIdentificationProbable CauseSuggested Solution
5-H-Pyrimidine Mass spec shows loss of Br (-79/-81 amu) and gain of H (+1 amu) from starting material.Protodehalogenation. A hydride source is intercepting the Ar-Pd(II)-Br intermediate.1. Use rigorously dried, aprotic solvents (Toluene, Dioxane).2. Avoid alcohol solvents.3. Use a more active catalyst to accelerate transmetalation, making it outcompete the side reaction.
Biphenyl of Boron Reagent Mass spec shows a dimer of the boronic acid partner (Ar'-Ar').Homocoupling. This is typically caused by oxygen in the reaction mixture, which promotes a separate catalytic cycle involving the boronic acid.1. DEGAS! Ensure your solvent and reaction headspace are scrupulously free of oxygen.2. Use a slight excess (1.2 eq) of the boronic acid, not a large excess, to minimize this pathway.
Deboronated Starting Material TLC/LCMS shows the boronic acid partner has been converted to its corresponding arene (Ar'-H).Protodeboronation. The C-B bond is cleaved by water/protons, often promoted by strong base and high heat.1. Switch from a boronic acid to a more stable boronic acid pinacol ester (Bpin) .[5]2. Use a milder base (e.g., K₃PO₄).3. Reduce reaction time and/or temperature.

Experimental Protocol: Screening for Optimal Conditions

This protocol describes a general method for coupling 5-bromopyrimidine with an arylboronic acid.

Materials:

  • 5-Bromopyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add 5-bromopyrimidine (e.g., 0.2 mmol, 1.0 eq.), the arylboronic acid (0.24 mmol, 1.2 eq.), and K₂CO₃ (0.4 mmol, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.004 mmol, 2 mol%).

  • Seal and Purge: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a gas-tight syringe, add the degassed 1,4-dioxane (e.g., 1.6 mL) and degassed water (0.4 mL) for a 4:1 solvent ratio and a final concentration of 0.1 M.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 90 °C. Stir vigorously for the intended reaction time (e.g., 2-12 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by LCMS or TLC. Check for consumption of starting material and formation of product and side products.

  • Workup (for analysis): Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate, pass through a small plug of celite and silica, and concentrate the filtrate for analysis.

This small-scale screening approach allows for rapid testing of different catalysts, ligands, bases, and solvents to identify the optimal conditions before proceeding to a larger scale.

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lakatosh, C. A., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(9), 1461–1473. [Link]

  • Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of a Suzuki-Miyaura Cross Coupling Reaction Using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 604–616. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1,3-dimethyl-1H-indazole (1a) with 2-(N-Boc)pyrroleboronic acid (2a). [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation.

Sources

Technical Support Center: Synthesis of Pyrimidine Thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrimidine thioethers. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of molecules. Pyrimidine thioethers are crucial building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive compounds.[1][2]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and resolve common issues encountered during synthesis, ensuring the efficiency and success of your experiments.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems that can arise during the synthesis of pyrimidine thioethers, a reaction that most commonly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Q1: My reaction yield is low, and I observe the formation of a disulfide byproduct. What is happening and how can I prevent it?

A1: Root Cause Analysis & Mechanistic Insight

The formation of a disulfide byproduct is a strong indicator of thiol oxidation. Thiols (R-SH) are susceptible to oxidation, especially in the presence of air (oxygen) and certain metal catalysts, which can lead to the formation of a disulfide bond (R-S-S-R).[3] This side reaction consumes the thiol nucleophile, thereby reducing the yield of the desired pyrimidine thioether.

The oxidation is often accelerated by the presence of a base, which deprotonates the thiol to form the more nucleophilic but also more easily oxidized thiolate anion.

Troubleshooting Protocol:

  • Deoxygenate Your Reaction Mixture: Before adding your thiol and base, thoroughly degas your solvent. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes. Maintaining the reaction under an inert atmosphere is critical.

  • Use Fresh, High-Purity Reagents: Thiols can oxidize upon storage. It is advisable to use freshly opened or purified thiols for the best results.

  • Control the Base Addition: Add the base slowly and at a low temperature (e.g., 0 °C) to control the concentration of the highly reactive thiolate at any given time.

  • In Situ Thiol Generation: In cases where the thiol is particularly sensitive to oxidation, consider generating it in situ. For example, a disulfide can be reduced to the thiol immediately before the reaction.[4]

Q2: I'm observing a significant amount of starting material (halopyrimidine) remaining, even after extended reaction times. What are the likely causes?

A2: In-depth Analysis of Reaction Kinetics and Activation

Incomplete conversion suggests that the reaction conditions are not optimal for the SNAr reaction to proceed to completion. The key factors influencing the rate of an SNAr reaction are the electrophilicity of the pyrimidine ring, the nucleophilicity of the thiol, and the stability of the Meisenheimer complex intermediate.[5][6]

Troubleshooting Protocol:

  • Evaluate Your Base: The choice and amount of base are critical. The base must be strong enough to deprotonate the thiol to a significant extent, but not so strong as to cause degradation of the starting materials or product.[3]

    • Consider pKa: The pKa of the thiol should be considered when selecting a base. A base with a conjugate acid pKa 2-3 units higher than the thiol is a good starting point.

    • Common Bases: Inorganic bases like K2CO3, Cs2CO3, or organic bases such as DIPEA and DBU are commonly used.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer complex, thus accelerating the reaction.

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature can enhance the reaction rate. However, be mindful of potential side reactions at higher temperatures.

  • Activation of the Pyrimidine Ring: The pyrimidine ring must be sufficiently electron-deficient to undergo nucleophilic attack. Electron-withdrawing groups on the ring will activate it towards SNAr. If your pyrimidine is not sufficiently activated, you may need to consider alternative synthetic strategies.

Q3: My mass spectrometry and NMR data show evidence of a product with a mass corresponding to the addition of two pyrimidine units to one sulfur atom. How can this be avoided?

A3: Understanding Over-Alkylation and S-Alkylation

The formation of a symmetrical dialkyl sulfide or further reaction of the product thioether points towards over-alkylation. This can happen if the initially formed pyrimidine thioether undergoes a subsequent reaction. A more common issue in some synthetic routes is the dialkylation of a thiol precursor.[2] For instance, when synthesizing 4-pyrimidone-2-thioethers from thiourea, overalkylation can be a significant side reaction.[2]

Preventative Measures:

  • Stoichiometry Control: Use a slight excess of the thiol (e.g., 1.1 to 1.2 equivalents) relative to the halopyrimidine to ensure the complete consumption of the electrophile and minimize the chance of the product competing for the remaining starting material.

  • Slow Addition of the Electrophile: Adding the halopyrimidine slowly to the solution of the thiolate can help to maintain a low concentration of the electrophile, favoring the desired mono-alkylation.

  • Alternative Synthetic Routes: If over-alkylation remains a persistent issue, consider a different synthetic approach. For example, the condensation of S-alkylisothioureas with β-ketoesters can provide a more direct route to certain pyrimidine thioethers, avoiding the potential for over-alkylation of a thiol intermediate.[1][2]

Q4: I'm seeing multiple products, and some of them appear to be isomers of my target molecule. What could be the cause?

A4: Regioselectivity in Pyrimidine Chemistry

When a pyrimidine ring has multiple potential leaving groups, the site of nucleophilic attack becomes a critical factor. Generally, the C4 and C6 positions of the pyrimidine ring are more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[7] However, the regioselectivity can be influenced by steric hindrance and the electronic nature of the substituents on the ring.

Strategies for Controlling Regioselectivity:

  • Choice of Leaving Group: A better leaving group at one position can direct the substitution to that site. For example, a sulfonyl group is a better leaving group than a halogen.

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.

  • Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to block more reactive sites and direct the reaction to the desired position.

  • Careful Analysis of Precedent: The literature on pyrimidine chemistry is extensive.[8][9][10] Thoroughly review published procedures for similar substrates to inform your reaction design.

Frequently Asked Questions (FAQs)

What are the best practices for setting up a pyrimidine thioether synthesis reaction?
  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol.

  • Dry Solvents: Use anhydrous solvents to avoid side reactions involving water.

  • Order of Addition: Typically, the thiol and base are combined first to form the thiolate, followed by the addition of the halopyrimidine.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature or heat as necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

How do I choose the appropriate solvent for my reaction?

The ideal solvent should:

  • Dissolve all reactants.

  • Be inert to the reaction conditions.

  • Be a polar aprotic solvent (e.g., DMF, DMSO, NMP, acetonitrile) to facilitate the SNAr mechanism.

  • Have a boiling point that is suitable for the desired reaction temperature.

What are some common purification challenges and how can they be addressed?
  • Malodorous Byproducts: Low molecular weight thiols and some sulfur-containing byproducts can have strong, unpleasant odors.[4] Work in a well-ventilated fume hood and quench the reaction with an oxidizing agent like bleach (sodium hypochlorite) to neutralize odorous compounds.[4]

  • Polarity of Products: Pyrimidine thioethers can be quite polar. Column chromatography on silica gel is a common purification method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Crystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.

Data Presentation & Visualization

Table 1: Common Side Products in Pyrimidine Thioether Synthesis
Side ProductCommon CauseDiagnostic Signature (e.g., in Mass Spec)Prevention Strategy
Disulfide (R-S-S-R)Oxidation of thiolM+ corresponding to 2x the mass of the thiol minus 2Degas solvent, use inert atmosphere
Dipyrimidinyl SulfideOver-alkylationM+ corresponding to two pyrimidine units + sulfurControl stoichiometry, slow addition of electrophile
HydroxypyrimidineReaction with waterM+ corresponding to substitution with -OHUse anhydrous solvents
S-alkylisothiourea degradation productsHarsh reaction conditions (strong base, high heat)Pungent thiol odor, complex mixtureUse milder bases and lower temperatures[1][2]
Diagram 1: General Reaction Mechanism and Common Side Reactions

G cluster_side2 Side Reaction: Over-alkylation A Halopyrimidine C Meisenheimer Complex A->C + Thiolate B Thiolate (R-S⁻) D Pyrimidine Thioether C->D - Halide E Thiol (R-SH) F Disulfide (R-S-S-R) E->F [O] G Pyrimidine Thioether H Dipyrimidinyl Sulfide G->H + Halopyrimidine

Caption: Desired SNAr pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of Pyrimidine Thioether check_sm Check for remaining starting material start->check_sm check_byproducts Analyze byproducts (MS, NMR) start->check_byproducts sm_present Incomplete Conversion check_sm->sm_present byproducts_present Side Reactions Occurring check_byproducts->byproducts_present incomplete_actions Optimize Reaction Conditions: - Increase temperature - Change solvent - Use stronger/different base sm_present->incomplete_actions Yes disulfide Disulfide Detected? byproducts_present->disulfide Yes end Improved Yield incomplete_actions->end overalkylation Over-alkylation Detected? disulfide->overalkylation No disulfide_yes Implement Oxidation Prevention: - Degas solvent - Use inert atmosphere - Fresh reagents disulfide->disulfide_yes Yes other Other Byproducts? overalkylation->other No overalkylation_yes Adjust Stoichiometry: - Use slight excess of thiol - Slow addition of electrophile overalkylation->overalkylation_yes Yes other_action Consult literature for specific side reactions of your substrate other->other_action disulfide_yes->end overalkylation_yes->end other_action->end

Caption: Troubleshooting workflow for low reaction yield.

References

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • RSC Publishing. (2024, February 13). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • National Institutes of Health. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Thioether Formation. Retrieved from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022, November 8). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Retrieved from [Link]

  • YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]

  • YouTube. (2010, December 4). Synthesis of Thiols & Thioethers | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Thioester synthesis by alkylation. Retrieved from [Link]

  • National Institutes of Health. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • ResearchGate. Synthesis and Structure of Novel Pyrimidine‐Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction | Request PDF. Retrieved from [Link]

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of 4-[(5-Bromopyrimidin-2-yl)thio]aniline in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers and drug development professionals encountering solubility challenges with 4-[(5-Bromopyrimidin-2-yl)thio]aniline. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your experimental data. Poor solubility is a common hurdle that can lead to inaccurate potency measurements and non-reproducible results; this guide offers a systematic approach to overcoming this critical issue.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that contribute to its poor aqueous solubility?

A1: The molecular structure of this compound (C₁₀H₈BrN₃S) contains multiple hydrophobic components, including a phenyl ring and a bromopyrimidine ring system.[1][2] These nonpolar moieties have a strong tendency to self-associate in an aqueous environment to minimize their contact with water, leading to low solubility. While the aniline group provides some potential for hydrogen bonding, the overall character of the molecule is lipophilic, making it challenging to dissolve in aqueous assay buffers.

Q2: What is the universally recommended starting solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for initial solubilization of poorly water-soluble compounds for high-throughput screening and biological assays.[3][4][5] We recommend preparing a stock solution of at least 10 mM in 100% DMSO. This high concentration allows for minimal volumes to be added to your assay, thereby reducing the final concentration of the organic solvent.

Q3: What is the maximum final concentration of DMSO that is considered acceptable for most cell-based assays?

A3: The sensitivity to DMSO is highly dependent on the specific cell line. However, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v).[6] Some sensitive or primary cell lines may even require concentrations as low as 0.1%.[6][7] It is imperative to perform a vehicle control experiment, using the same final DMSO concentration as your test conditions, to determine the baseline effect of the solvent on your specific biological system.[7][8] Concentrations of 5% and higher are often cytotoxic.[9][10]

Q4: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

A4: This phenomenon, known as precipitation upon dilution, occurs because the compound's solubility in the final aqueous buffer is much lower than in the concentrated DMSO stock. When the DMSO is diluted, the solvent environment can no longer support the high concentration of the compound, causing it to crash out of solution. The troubleshooting guide below provides several effective strategies to mitigate this, including the use of co-solvents and solubility enhancers like cyclodextrins.

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a logical framework for diagnosing and solving solubility issues with this compound.

Problem 1: The compound will not fully dissolve in 100% DMSO to create a stock solution.
  • Symptom: Visible particulates or a cloudy appearance in the DMSO stock solution, even after vortexing.

  • Causality: The compound's concentration may be exceeding its solubility limit even in pure DMSO, or the material may have impurities.

  • Troubleshooting Workflow:

A workflow for troubleshooting DMSO stock solution preparation.

Problem 2: The compound precipitates upon dilution into the final aqueous assay medium.
  • Symptom: Cloudiness, turbidity, or visible precipitate forms immediately after adding the DMSO stock to the assay buffer.

  • Causality: The final concentration of the compound exceeds its thermodynamic solubility limit in the aqueous environment. This can lead to artificially low potency values as the actual concentration in solution is unknown.

  • Solubility Enhancement Strategies:

StrategyMechanism of ActionKey Scientific ConsiderationsRecommended Protocol
Co-solvents Co-solvents like PEG 400 or ethanol are water-miscible organic solvents that can increase the overall polarity of the solvent system, thereby improving the solubility of lipophilic compounds.[3][11][12]Must be tested for bio-compatibility and potential interference with the assay. The final concentration should be kept low and consistent across all wells.Prepare final assay buffer containing 1-5% (v/v) PEG 400.
Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly higher aqueous solubility.[13][14][][16]Can sometimes affect drug-target binding kinetics. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, biocompatible choice.[13]Pre-complex the compound with a 5-10 fold molar excess of HP-β-CD in the assay buffer before adding to cells.
pH Adjustment The aniline moiety in the compound is a weak base. Lowering the pH of the buffer will protonate this group, forming a more soluble salt.The pH must be compatible with the biological system (e.g., cells, enzymes). This is more suitable for biochemical assays than for cell-based assays where pH is strictly controlled.For biochemical assays, test a range of buffer pH values (e.g., 6.0, 6.5, 7.0) to find the optimal balance of solubility and activity.
Surfactants Surfactants like Tween 80 form micelles in aqueous solution. The hydrophobic compound partitions into the hydrophobic core of the micelle, increasing its apparent solubility.[17]Can cause cell lysis at higher concentrations and may interfere with some assay technologies.Use at a low concentration, typically 0.01-0.1% (v/v), in the final assay buffer.

Experimental Protocols

These protocols provide a validated, step-by-step methodology for key solubility enhancement techniques.

Protocol 1: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Enhanced Solubilization
  • Rationale: This protocol is designed to form an inclusion complex between the compound and HP-β-CD, a method known to significantly increase the aqueous solubility of hydrophobic molecules without requiring high concentrations of organic solvents.[18]

  • Materials:

    • This compound

    • 100% DMSO

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous assay buffer (e.g., PBS, HBSS, or cell culture medium)

  • Procedure:

    • Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

    • Prepare Cyclodextrin-Buffer Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer. The concentration should be a 10-fold molar excess relative to the highest final concentration of your compound.

      • Example: For a highest final compound concentration of 10 µM, you will need a 100 µM solution of HP-β-CD.

    • Prepare Intermediate Dilutions: Perform a serial dilution of your 10 mM DMSO stock into 100% DMSO to create a concentration series.

    • Form the Inclusion Complex: Add 1 µL of each DMSO stock from your serial dilution into 99 µL of the HP-β-CD-buffer solution. This creates your final 1:100 dilution.

    • Equilibrate: Vortex the mixture gently and allow it to equilibrate at room temperature for at least 30 minutes to ensure efficient complex formation.

    • Assay Application: Use this final complexed solution to treat your cells or perform your biochemical assay. Remember to include a vehicle control containing the same final concentrations of DMSO and HP-β-CD.

Diagram: Decision-Making Workflow for Solubility Enhancement

G start Start: Compound Precipitates in Aqueous Buffer q_assay_type Is the assay cell-based? start->q_assay_type strat_cell Primary Strategy: Hydroxypropyl-β-cyclodextrin (HP-β-CD) q_assay_type->strat_cell Yes strat_biochem Primary Strategy: pH Optimization (if ionizable) q_assay_type->strat_biochem No (Biochemical) alt_strat_1 Alternative Strategy: Co-solvents (e.g., PEG 400) strat_cell->alt_strat_1 If primary fails validate Validate: Run Vehicle Control (Solvent + Enhancer) strat_cell->validate strat_biochem->alt_strat_1 If primary fails or not applicable strat_biochem->validate alt_strat_2 Alternative Strategy: Low-concentration Surfactants alt_strat_1->alt_strat_2 If co-solvents interfere alt_strat_1->validate alt_strat_2->validate end Proceed with Assay validate->end

A decision workflow for selecting the appropriate solubility enhancement strategy.

References

  • 4-bromo-N-[(5-nitrothiophen-2-yl)methyl]aniline. PubChem, National Library of Medicine.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Malin Vik et al., BMC Research Notes.[Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Andressa Taís Horbach et al., Journal of Applied Oral Science.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Aikaterini G. Tzikou et al., Pharmaceutics.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. Ruchi Sharma et al., Matter and Public Health.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.[Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences.[Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Maria-Elena Eleftheriou et al., Molecular Pharmaceutics.[Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. K. R. Iyer et al., Indian Journal of Pharmaceutical Sciences.[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Jérémie Pourquié et al., Molecules.[Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[Link]

  • DMSO usage in cell culture. LifeTein.[Link]

  • 4-bromo-N-[(5-bromothiophen-2-yl)methyl]aniline. PubChem, National Library of Medicine.[Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.[Link]

  • Avoiding toxic DMSO concentrations in cell culture. Reddit.[Link]

  • 4-bromo-N-[(5-nitro-2-thienyl)methylene]aniline. PubChem, National Library of Medicine.[Link]

  • 4,4'-Thiodianiline. PubChem, National Library of Medicine.[Link]

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Technical Support Center: Synthesis of 4-[(5-Bromopyrimidin-2-yl)thio]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-[(5-Bromopyrimidin-2-yl)thio]aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and impurity formation pathways to empower you to optimize and control your synthetic process.

Section 1: The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The key transformation involves the reaction of 4-aminothiophenol with 2,5-dibromopyrimidine. The sulfur atom of the thiophenol acts as the nucleophile, displacing the bromine atom at the C2 position of the pyrimidine ring.

The C2 position is significantly more electrophilic than the C5 position due to the electron-withdrawing inductive effects of the two adjacent nitrogen atoms. This inherent electronic property makes the C2 position the kinetically and thermodynamically favored site for nucleophilic attack.

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism R1 2,5-Dibromopyrimidine I1 Meisenheimer Complex (Resonance Stabilized) R1->I1 + Nucleophile (S⁻) R2 4-Aminothiophenol (as thiolate) R2->I1 P1 This compound I1->P1 - Leaving Group (Br⁻) LG Br⁻ I1->LG

Caption: Figure 1: S-N-Ar Reaction Mechanism.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis, characterization, and purification of this compound.

Part A: Impurity Identification and Characterization

Q1: What are the most common process-related impurities I should expect in my crude product?

A: The impurity profile is highly dependent on reaction conditions, but several common species arise from predictable side reactions or incomplete conversion. The primary impurities to monitor are:

  • Unreacted Starting Materials: 4-Aminothiophenol and 2,5-dibromopyrimidine.

  • Bis(4-aminophenyl) disulfide: Formed by the oxidative dimerization of 4-aminothiophenol.

  • 2,5-Bis[(4-aminophenyl)thio]pyrimidine: A disubstitution byproduct where both bromine atoms have been displaced.

  • Isomeric Product (2-Bromo-5-[(4-aminophenyl)thio]pyrimidine): Results from nucleophilic attack at the C5 position; typically a minor component.

Impurity NamePotential OriginMolecular Weight ( g/mol )Key Analytical Signature (LC-MS)
4-AminothiophenolUnreacted Starting Material125.19[M+H]⁺ = 126.2
2,5-DibromopyrimidineUnreacted Starting Material237.89[M+H]⁺ = 237.9, 239.9, 241.9 (Isotope pattern)
Bis(4-aminophenyl) disulfideOxidation of 4-aminothiophenol248.37[M+H]⁺ = 249.4
2,5-Bis[(4-aminophenyl)thio]pyrimidineDisubstitution328.45[M+H]⁺ = 329.5

Q2: My LC-MS shows a significant peak at m/z ≈ 249, which is not my product or starting materials. What is it and how did it form?

A: This peak corresponds to Bis(4-aminophenyl) disulfide . Thiols, particularly in the presence of a base, are highly susceptible to oxidation by atmospheric oxygen. The base deprotonates the thiol to form a thiolate, which can then be oxidized to form a disulfide bond.

Causality: The reaction is often run with a base (e.g., K₂CO₃, NaH, Et₃N) to generate the more nucleophilic thiolate anion from 4-aminothiophenol. This environment, if not strictly anaerobic, promotes this oxidative side reaction.

Troubleshooting Protocol: Minimizing Disulfide Formation

  • Degas Solvents: Before use, thoroughly degas the reaction solvent (e.g., DMF, DMSO, THF) by sparging with an inert gas (Nitrogen or Argon) for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Run the entire reaction, including reagent transfers, under a positive pressure of Nitrogen or Argon.

  • Reagent Purity: Use high-purity 4-aminothiophenol. If it has been stored for a long time, consider purification by recrystallization or distillation before use.

  • Controlled Addition: Add the base to the solution of 2,5-dibromopyrimidine and 4-aminothiophenol at a controlled rate, preferably at a lower temperature (e.g., 0 °C), before slowly warming to the reaction temperature.

Q3: I'm observing a high molecular weight impurity (m/z ≈ 329) that seems to have two aniline units. What is this and how can I prevent it?

A: This impurity is the disubstituted byproduct, 2,5-Bis[(4-aminophenyl)thio]pyrimidine . It forms when a second molecule of 4-aminothiophenol displaces the remaining bromine atom at the C5 position.

Causality: This side reaction is favored by:

  • Stoichiometry: Using a significant excess of 4-aminothiophenol.

  • High Temperatures & Long Reaction Times: These conditions provide the necessary activation energy to overcome the lower reactivity of the C5-Br bond.

Prevention Strategy:

  • Control Stoichiometry: Use a precise molar ratio of reactants. A slight excess of the pyrimidine starting material (e.g., 1.1 equivalents) can help drive the reaction to consume the valuable thiophenol and minimize disubstitution.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or HPLC and stop it once the 4-aminothiophenol is consumed.

Part B: Synthesis Optimization and Purification

Q4: My reaction is incomplete, leaving significant amounts of starting materials. What parameters should I investigate?

A: Incomplete conversion is typically related to issues with nucleophilicity, temperature, or solubility.

Troubleshooting Workflow:

troubleshooting_workflow Figure 2: Troubleshooting Incomplete Conversion Start Incomplete Reaction Q_Base Is the base strong enough? Start->Q_Base A_Base_Yes Yes Q_Base->A_Base_Yes A_Base_No No Q_Base->A_Base_No Q_Temp Is the temperature adequate? A_Base_Yes->Q_Temp Sol_Base Switch to a stronger base (e.g., NaH, KHMDS from K₂CO₃) A_Base_No->Sol_Base Sol_Base->Q_Temp A_Temp_Yes Yes Q_Temp->A_Temp_Yes A_Temp_No No Q_Temp->A_Temp_No Q_Solvent Are reactants fully dissolved? A_Temp_Yes->Q_Solvent Sol_Temp Incrementally increase temperature (e.g., from 60°C to 80°C). Monitor for byproduct formation. A_Temp_No->Sol_Temp Sol_Temp->Q_Solvent A_Solvent_Yes Yes Q_Solvent->A_Solvent_Yes A_Solvent_No No Q_Solvent->A_Solvent_No End Reaction Optimized A_Solvent_Yes->End Sol_Solvent Switch to a more polar aprotic solvent (e.g., DMF, NMP) or increase volume. A_Solvent_No->Sol_Solvent Sol_Solvent->End

Caption: Figure 2: Troubleshooting Incomplete Conversion.

Expert Insight: The choice of base is critical. While weaker bases like K₂CO₃ can work, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can fully deprotonate the thiol, leading to faster and more complete reactions at lower temperatures. However, this must be balanced against potential side reactions.

Q5: What is the most effective method for purifying the crude this compound?

A: A multi-step approach is often most effective, combining an acid wash with recrystallization or column chromatography.

purification_workflow Figure 3: General Purification Workflow Start Crude Product in Organic Solvent (e.g., EtOAc) Wash Wash with dilute aq. HCl (1M) Start->Wash Separate Separate Layers Wash->Separate Aqueous Aqueous Layer (Contains protonated aniline impurities) Separate->Aqueous Organic Organic Layer (Contains product, disulfide, SMs) Separate->Organic Dry Dry & Concentrate Organic Layer Organic->Dry Purify Purification Method Dry->Purify Recryst Recrystallization (e.g., Ethanol/Water, Toluene) Purify->Recryst If crude purity is high Column Silica Gel Chromatography (e.g., Hexanes/EtOAc gradient) Purify->Column If multiple impurities present End Pure Product >99% Recryst->End Column->End

Stability of 4-[(5-Bromopyrimidin-2-yl)thio]aniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(5-Bromopyrimidin-2-yl)thio]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to support your research and development activities.

Introduction to the Stability Profile

This compound is a multifaceted molecule featuring a bromopyrimidine ring, an aryl thioether linkage, and an aniline moiety. Understanding its stability is critical for its handling, storage, and application in synthetic chemistry and drug discovery. This guide will delve into the potential degradation pathways under acidic and basic conditions, providing a framework for designing and interpreting stability studies.

The stability of this compound is primarily dictated by three key structural features:

  • The 5-Bromopyrimidine Ring: This electron-deficient heterocyclic ring is susceptible to nucleophilic attack.

  • The Aryl Thioether Linkage: The carbon-sulfur bond can be a point of cleavage under certain hydrolytic or oxidative conditions.

  • The Aniline Moiety: The amino group can undergo oxidation and its basicity is influenced by the rest of the molecule.

This document will address the inherent stability of the molecule and provide practical guidance for conducting forced degradation studies to identify potential liabilities.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns revolve around the hydrolytic stability of the thioether bond and the potential for nucleophilic substitution at the bromopyrimidine ring. Under acidic conditions, protonation of the pyrimidine nitrogens can activate the ring towards nucleophilic attack, potentially leading to cleavage of the C-S bond. Under basic conditions, the thioether linkage is generally more stable, but strong nucleophiles could potentially displace the bromide on the pyrimidine ring. The aniline group may also be susceptible to oxidation.

Q2: How does pH affect the stability of the thioether bond in this molecule?

A2: Aryl thioethers are generally more stable than their alkyl counterparts. However, under strongly acidic conditions, protonation of the pyrimidine ring could facilitate the cleavage of the thioether bond. In strongly basic conditions, direct cleavage of the aryl thioether bond is less common but could be promoted by heat or the presence of strong nucleophiles.

Q3: Is the C-Br bond on the pyrimidine ring reactive?

A3: The 5-position on a pyrimidine ring is less activated towards nucleophilic aromatic substitution compared to the 2, 4, and 6 positions. However, under forcing conditions (e.g., high temperature, strong nucleophiles), displacement of the bromide could occur. The presence of the electron-withdrawing pyrimidine ring does make the C-Br bond more susceptible to nucleophilic attack than a C-Br bond on a simple benzene ring.

Q4: Can the aniline part of the molecule degrade?

A4: Yes, the aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. This can be promoted by the presence of oxidizing agents, light, or metal ions. While generally stable under anaerobic acidic and basic conditions, the potential for oxidative degradation should be considered, especially during long-term storage or under stress conditions.

Q5: What are typical starting conditions for a forced degradation study of this compound?

A5: For a forced degradation study, it is recommended to start with mild conditions and increase the severity as needed. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of the stability liabilities.[1] Typical starting points include:

  • Acid Hydrolysis: 0.1 M HCl at room temperature.

  • Base Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 60°C.

  • Photostability: Exposure to light as per ICH Q1B guidelines.

If no degradation is observed, the temperature can be increased (e.g., to 50-70°C) or the concentration of the acid/base can be increased (e.g., to 1.0 M).[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid and complete degradation under acidic conditions. The thioether linkage is likely highly labile under the chosen acidic conditions.Reduce the acid concentration (e.g., from 1.0 M to 0.1 M or 0.01 M HCl) and/or decrease the temperature.
No degradation observed under initial stress conditions. The molecule is highly stable under the applied conditions.Gradually increase the stress level. For hydrolysis, increase the acid/base concentration and/or temperature. For thermal stress, increase the temperature in 10°C increments.
Formation of multiple, difficult-to-identify degradation products. Multiple degradation pathways are occurring simultaneously.Use a matrix of milder conditions (e.g., different pH values, temperatures) to favor specific degradation pathways for easier identification of individual products. Employ LC-MS/MS for structural elucidation.
Discoloration of the sample, especially under oxidative or photolytic stress. This likely indicates oxidation of the aniline moiety.Ensure experiments are conducted with appropriate controls (e.g., protected from light, purged with inert gas) to isolate the cause. Characterize colored impurities using UV-Vis spectroscopy in conjunction with HPLC.
Inconsistent results between experimental runs. This could be due to variations in experimental parameters such as temperature, reagent concentration, or exposure time. It could also be related to the purity of the starting material.Ensure all experimental parameters are tightly controlled. Verify the purity of the starting material before initiating the study. Use a well-characterized reference standard.

Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound under acidic and basic conditions based on fundamental chemical principles.

cluster_acid Acidic Conditions (H₃O⁺) parent This compound prod1 5-Bromo-2-hydroxypyrimidine parent->prod1  C-S Bond Cleavage prod2 4-Aminothiophenol parent->prod2  C-S Bond Cleavage

Caption: Predicted degradation under acidic conditions.

cluster_base Basic Conditions (OH⁻) parent_base This compound prod3 4-[(5-Hydroxypyrimidin-2-yl)thio]aniline parent_base->prod3 SNAr at C5-Br prod4 Oxidation Products (e.g., azo compounds) parent_base->prod4 Oxidation of Aniline

Caption: Predicted degradation under basic conditions.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound. It is essential to adapt the conditions based on preliminary results to achieve the target degradation of 5-20%.

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 1.0 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1.0 M and 0.1 M solutions

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or other suitable mobile phase modifier

  • Reference standards for the parent compound and any known impurities

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

3. Experimental Workflow Diagram:

cluster_stress Stress Conditions start Start: Prepare Stock Solution of Compound in ACN/H₂O acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) start->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT & 60°C) start->base Expose to Stress oxid Oxidation (3% H₂O₂, RT) start->oxid Expose to Stress thermal Thermal Stress (Solid & Solution, 80°C) start->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) start->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by HPLC-UV/PDA neutralize->analyze identify Identify Degradants by LC-MS analyze->identify If degradation > 5% end End: Compile Stability Profile analyze->end If degradation < 5% identify->end

Caption: Forced degradation experimental workflow.

4. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Prepare two sets of samples: one to be stored at room temperature and another at 60°C.

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Store at room temperature and sample at specified time points. Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Solution: Store a sample of the stock solution at 80°C.

    • Solid State: Place a known amount of the solid compound in an oven at 80°C.

    • At specified time points, withdraw samples, dissolve the solid sample in the initial solvent, and dilute for analysis.

  • Photostability:

    • Expose the stock solution and solid compound to light conditions as specified in the ICH Q1B guideline.

    • Keep control samples wrapped in aluminum foil to protect them from light.

    • Analyze the samples after the specified exposure period.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • For samples showing significant degradation, use LC-MS to identify the mass of the degradation products and propose their structures.

5. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Identify and quantify the major degradation products.

  • Propose degradation pathways based on the identified products.

  • Use this information to establish appropriate storage and handling conditions for this compound.

References

  • Alsante, K. M., et al. (2014). Forced Degradation in Pharmaceuticals. In Pharmaceutical Stress Testing: Predicting Drug Degradation. Available at: [Link]

  • Baertschi, S. W., et al. (2019). Pharmaceutical Stress Testing: Predicting Drug Degradation. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring of 4-[(5-Bromopyrimidin-2-yl)thio]aniline Synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(5-Bromopyrimidin-2-yl)thio]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for monitoring this specific reaction using Thin-Layer Chromatography (TLC). Our goal is to equip you with the expertise and practical insights to confidently navigate this synthetic procedure.

I. Reaction Overview: Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the thiol group of 4-aminothiophenol acts as a nucleophile, displacing one of the bromine atoms on the electron-deficient 2,5-dibromopyrimidine ring. The pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms.[1][2]

Reaction Scheme:

II. Troubleshooting Guide for TLC Monitoring

This section addresses common issues encountered during the TLC monitoring of the synthesis of this compound.

Problem 1: No Spots Observed on the TLC Plate

Possible Causes & Solutions:

  • Insufficiently Concentrated Sample: The concentration of your reaction mixture aliquot may be too low for detection.

    • Solution: Concentrate the aliquot by gently blowing a stream of nitrogen over the sample before spotting. Alternatively, spot the same point on the TLC plate multiple times, allowing the solvent to dry completely between applications.

  • Incorrect Visualization Technique: The product and starting materials may not be visible under the initial visualization method.

    • Solution: Since the reactants and the product contain aromatic rings, they should be UV active.[3] Use a short-wave (254 nm) UV lamp for visualization. If spots are still not visible, consider using a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing a wide range of organic compounds.[4] An iodine chamber is another effective method for visualizing organic compounds.[5]

  • Reaction Has Not Initiated: It is possible that the reaction has not yet started.

    • Solution: Ensure that the reaction conditions (temperature, solvent, base) are correct. Re-check the integrity of your starting materials.

Problem 2: Smearing or Streaking of Spots

Possible Causes & Solutions:

  • Sample Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots.

    • Solution: Dilute your reaction mixture aliquot before spotting. Aim for small, concentrated spots.

  • Inappropriate Solvent System: A solvent system that is too polar can cause all components to move with the solvent front, resulting in streaking.

    • Solution: Decrease the polarity of your eluent. For this reaction, a good starting point for the mobile phase is a mixture of ethyl acetate and hexane.[6] If you are observing streaking, try decreasing the proportion of ethyl acetate (e.g., from 1:1 to 1:2 or 1:3 ethyl acetate:hexane).

  • Acidic or Basic Nature of Compounds: The aniline and pyrimidine moieties can interact strongly with the acidic silica gel on the TLC plate, causing streaking.

    • Solution: Add a small amount of a modifier to your eluent. For basic compounds like anilines, adding a few drops of triethylamine to the developing solvent can improve spot shape. For acidic impurities, a small amount of acetic acid can be beneficial.

Problem 3: Poor Separation of Spots (Overlapping or Very Close Rf Values)

Possible Causes & Solutions:

  • Suboptimal Solvent System: The chosen eluent may not have the right polarity to effectively separate the components.

    • Solution: Systematically vary the ratio of your ethyl acetate/hexane mixture. If separation is still poor, consider trying a different solvent system. A combination of dichloromethane and methanol can be a good alternative.

  • Co-eluting Impurities: An unexpected side product might have a similar polarity to your product or starting materials.

    • Solution: Try a two-dimensional TLC. First, run the plate in one solvent system. Then, rotate the plate 90 degrees and run it in a different solvent system. This can help to resolve co-eluting spots.

Problem 4: Unexpected Spots on the TLC Plate

Possible Causes & Solutions:

  • Side Reactions: The reaction may be producing byproducts.

    • Bis-substitution: The 4-aminothiophenol could react with both bromine atoms on the 2,5-dibromopyrimidine, especially if an excess of the thiol is used. This would result in a more polar, slower-moving spot on the TLC.

    • Dimerization of 4-aminothiophenol: 4-aminothiophenol can undergo oxidative dimerization to form 4,4'-disulfanediyldianiline.[7] This byproduct is generally less polar than the starting material and the desired product.

  • Degradation of Starting Materials or Product: One of the components may be unstable under the reaction conditions.

    • Solution: Analyze the stability of your starting materials under the reaction conditions separately by TLC. If degradation is observed, consider modifying the reaction temperature or duration.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this reaction?

A good starting point for the mobile phase is a mixture of ethyl acetate and hexane. A ratio of 1:4 (ethyl acetate:hexane) is a reasonable starting point. You can then adjust the polarity by increasing or decreasing the amount of ethyl acetate to achieve optimal separation, aiming for an Rf value of around 0.3-0.5 for the product.

Q2: What are the expected relative Rf values for the starting materials and the product?

Based on their polarities, you can expect the following relative Rf values:

CompoundStructureExpected PolarityExpected Relative Rf
2,5-DibromopyrimidineDihalogenated heterocycleLeast PolarHighest
4-AminothiophenolAniline and thiol groupsModerately PolarIntermediate
This compoundProduct with multiple polar groupsMost PolarLowest

Q3: How can I visualize the spots on my TLC plate?

The starting materials and the product all contain aromatic rings and are therefore expected to be UV active. Visualization under a short-wave (254 nm) UV lamp is the primary non-destructive method. For further confirmation or if UV is not effective, you can use a potassium permanganate stain or an iodine chamber.

Q4: How do I confirm the identity of the spots on my TLC plate?

The most reliable way to identify the spots is to run reference spots of your starting materials (4-aminothiophenol and 2,5-dibromopyrimidine) alongside your reaction mixture on the same TLC plate. The spot corresponding to the product should appear as the reaction progresses, while the spots for the starting materials should diminish.

Q5: My reaction seems to have stalled, with starting material still present after a long time. What should I do?

First, confirm that the reaction conditions (temperature, stirring) are being maintained correctly. If so, consider the following:

  • Base: Ensure a suitable base (e.g., triethylamine, potassium carbonate) is present in sufficient quantity to neutralize the HBr generated during the reaction.

  • Solvent: A polar aprotic solvent like DMF or DMAc is often suitable for SNAr reactions.[1][2]

  • Temperature: Gently heating the reaction mixture may be necessary to drive it to completion.

IV. Experimental Protocol: TLC Monitoring

  • Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a light line approximately 1 cm from the bottom of the plate. This will be your origin line.

  • Spotting:

    • Dissolve a small amount of your starting materials (4-aminothiophenol and 2,5-dibromopyrimidine) in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create reference solutions.

    • Take a small aliquot of your reaction mixture and dilute it with the same solvent.

    • Using separate capillary tubes, spot the two reference solutions and the diluted reaction mixture on the origin line. Keep the spots small and well-separated.

  • Development:

    • Prepare your developing chamber by pouring a small amount of your chosen eluent (e.g., 1:4 ethyl acetate:hexane) to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Close the chamber.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • If necessary, use a chemical stain for further visualization.

  • Analysis:

    • Calculate the Rf (retardation factor) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the Rf values of the spots in the reaction mixture lane to your starting material references to monitor the progress of the reaction.

V. Visual Workflow for TLC Troubleshooting

Below is a DOT language script for a Graphviz diagram that illustrates a logical workflow for troubleshooting common TLC problems in this reaction monitoring context.

TLC_Troubleshooting cluster_no_spots Troubleshooting: No Spots cluster_smearing Troubleshooting: Smearing cluster_poor_separation Troubleshooting: Poor Separation cluster_unexpected_spots Troubleshooting: Unexpected Spots start Start TLC Analysis problem Problem Identified? start->problem no_spots No Spots Observed problem->no_spots Yes smearing Smearing or Streaking problem->smearing Yes poor_separation Poor Separation problem->poor_separation Yes unexpected_spots Unexpected Spots problem->unexpected_spots Yes end Successful Analysis problem->end No no_spots_sol1 Concentrate Sample / Re-spot no_spots->no_spots_sol1 smearing_sol1 Dilute Sample smearing->smearing_sol1 poor_sep_sol1 Vary Eluent Ratio poor_separation->poor_sep_sol1 unexpected_spots_sol1 Consider Side Reactions (Bis-substitution, Dimerization) unexpected_spots->unexpected_spots_sol1 no_spots_sol2 Change Visualization (UV, Stain) no_spots_sol1->no_spots_sol2 no_spots_sol3 Check Reaction Conditions no_spots_sol2->no_spots_sol3 smearing_sol2 Decrease Eluent Polarity smearing_sol1->smearing_sol2 smearing_sol3 Add Modifier (e.g., Et3N) smearing_sol2->smearing_sol3 poor_sep_sol2 Try Different Solvent System poor_sep_sol1->poor_sep_sol2 poor_sep_sol3 Run 2D TLC poor_sep_sol2->poor_sep_sol3 unexpected_spots_sol2 Check Starting Material Purity unexpected_spots_sol1->unexpected_spots_sol2

Caption: Troubleshooting workflow for TLC analysis.

VI. References

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). Retrieved from [Link]

  • Experimental and Theoretical Insight into Different Species of p-Aminothiophenol Adsorbed on Silver Nanoparticles. (2024). Spectroscopy Journal. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). ACS Publications. [Link]

  • Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (n.d.). PMC. [Link]

  • FLASH OPTIMIZATION. (n.d.). Brian H. Northrop. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). PubMed. [Link]

  • Solvent-controlled plasmon-assisted surface catalysis reaction of 4-aminothiophenol dimerizing to p,p'-dimercaptoazobenzene on Ag nanoparticles. (n.d.). PMC. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). RSC Publishing. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. [Link]

  • 4-Aminothiophenol Photodimerization Without Plasmons. (n.d.). ChemRxiv. [Link]

  • THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (n.d.). Jetir.Org. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • TLC Visualization Methods. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (n.d.). PubMed. [Link]

  • The pH-Controlled Plasmon-Assisted Surface Photocatalysis Reaction of 4-Aminothiophenol to p,p -Dimercaptoazobenzene on Au, Ag,. (2011). The Journal of Physical Chemistry C. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). Retrieved from [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. [Link]

  • Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. (n.d.). Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). PubMed Central. [Link]

  • Experimental and Theoretical Insight into Different Species of p-Aminothiophenol Adsorbed on Silver Nanoparticles. (2024). ResearchGate. [Link]

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Technical Support Center: 4-[(5-Bromopyrimidin-2-yl)thio]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[(5-Bromopyrimidin-2-yl)thio]aniline (CAS No. 849035-61-6). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth guidance on the proper storage, handling, and troubleshooting of common experimental issues encountered with this compound. As a complex heterocyclic molecule incorporating a reactive bromopyrimidine, a thioether linkage, and an aniline moiety, its stability and reactivity require careful consideration. This guide is structured to address potential challenges proactively and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and safety precautions for this compound.

Q1: What are the primary chemical hazards associated with this compound?

A1: While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its primary hazards from its structural components: the aniline and bromo-pyrimidine groups. Aniline and its derivatives are known for their acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] They can also cause serious eye irritation.[1][3] The bromo-pyrimidine moiety suggests potential reactivity and, like many halogenated organic compounds, requires careful handling. Therefore, it is crucial to treat this compound with a high degree of caution, assuming it may be harmful.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C for periods of 1-2 years. For short-term storage of 1-2 weeks, -4°C is acceptable.[4] It is imperative to store the compound in a tightly sealed container to prevent moisture ingress and oxidation.[1][2][5] The aniline moiety is susceptible to oxidation and light sensitivity, which can lead to discoloration and degradation. Therefore, storing the vial under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light is a best practice.[6]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Given the potential hazards, a comprehensive PPE protocol is essential. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat and, if handling larger quantities, protective clothing.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][7]

Q4: How should I dispose of waste containing this compound?

A4: Waste containing this compound should be treated as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container.[1][5] Do not dispose of it down the drain or in regular trash.[5] Follow all local, regional, and national regulations for hazardous waste disposal.[1]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Problem 1: The solid compound has changed color from off-white/yellow to brown.

  • Probable Cause: This is a strong indicator of oxidation or degradation. The aniline moiety is particularly prone to air and light-induced oxidation, which often results in the formation of colored polymeric impurities.

  • Solution Workflow:

    • Assess Purity: Before use, verify the compound's purity via an appropriate analytical method, such as HPLC-MS or ¹H NMR. Compare the results to the certificate of analysis or a previous high-purity batch.

    • Purification: If the purity is compromised, purification by flash column chromatography or recrystallization may be necessary. The choice of solvent for recrystallization will depend on the compound's solubility profile.

    • Prevention: To prevent future degradation, ensure the compound is stored under an inert atmosphere (argon or nitrogen), in a tightly sealed vial, protected from light, and at the recommended low temperature (-20°C).[6]

Problem 2: The compound is not dissolving in my chosen solvent.

  • Probable Cause: The molecule has both polar (aniline) and non-polar (bromophenyl) characteristics, which can make solvent selection non-trivial. While anilines have some water solubility, this is generally low for more complex structures.[8]

  • Recommended Solvents: Based on the properties of similar molecules like 4,4'-thiodianiline, solubility is expected to be higher in organic solvents.[9]

    • Initial Screening: Start with polar aprotic solvents like DMSO, DMF, or NMP.

    • Intermediate Polarity: Dichloromethane (DCM) and Tetrahydrofuran (THF) may also be effective.

    • Protic Solvents: Methanol and ethanol could be viable but may require gentle warming.

  • Troubleshooting Steps:

    • Increase Surface Area: Ensure the compound is a fine powder.

    • Apply Gentle Heat: Warm the solution gently (e.g., to 40-50°C). Avoid aggressive heating, which could accelerate degradation.

    • Sonication: Use a sonicator bath to aid dissolution.

    • Solvent Combination: Use a co-solvent system if a single solvent is ineffective.

Problem 3: My reaction is yielding unexpected byproducts, or the starting material is being consumed without forming the desired product.

  • Probable Cause: The molecule contains several reactive sites.

    • Aniline Nucleophilicity: The aniline amine group is a potent nucleophile and can react with electrophiles.

    • Pyrimidine Ring Reactivity: The bromopyrimidine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAᵣ), where the bromide is displaced.

    • Thioether Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone, especially in the presence of strong oxidizing agents.

  • Self-Validation and Protocol Design:

    • Protecting Groups: If your reaction conditions are incompatible with the aniline moiety, consider using a protecting group (e.g., Boc, Cbz) before proceeding.

    • Incompatible Reagents: Avoid strong oxidizing agents (e.g., nitric acid, perchlorates) and strong acids, which can react with the aniline group or the thioether.[8]

    • Reaction Conditions: Run reactions under an inert atmosphere if your reagents are air-sensitive or if you want to minimize oxidative side reactions.

Data and Protocols

Summary of Handling and Storage Parameters
ParameterRecommendationRationale & Reference
Long-Term Storage -20°C in a tightly sealed container under inert gas.Minimizes thermal degradation and oxidation of the aniline and thioether moieties.[4][5]
Short-Term Storage -4°C for up to 2 weeks.Suitable for active use periods to reduce thermal stress from frequent freeze-thaw cycles.[4]
Light Sensitivity Store in an amber vial or protect from light.Aniline derivatives can be light-sensitive, leading to degradation.[6]
Handling Environment Certified chemical fume hood.Prevents inhalation of potentially toxic dust or aerosols.[2][7]
Recommended PPE Safety goggles, nitrile gloves, lab coat.Protects against skin and eye contact with the potentially hazardous compound.[1][3]
Protocol: Preparation of a Stock Solution

This protocol outlines a standardized procedure for preparing a stock solution, designed to maintain compound integrity.

  • Pre-Equilibration: Allow the sealed vial of this compound to warm to room temperature over 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: If possible, open the vial and weigh the compound inside a glovebox or under a gentle stream of inert gas (argon or nitrogen). This minimizes exposure to oxygen and moisture.

  • Weighing: Tare a clean, dry vial on an analytical balance. Quickly transfer the desired amount of the compound into the tared vial and record the weight.

  • Solvent Addition: Add the desired volume of a suitable, anhydrous solvent (e.g., DMSO) to the vial using a calibrated pipette.

  • Dissolution: Cap the vial tightly and mix the contents by vortexing or sonicating until the solid is fully dissolved. Gentle warming may be applied if necessary.

  • Storage of Solution: If the stock solution is not for immediate use, blanket the headspace of the vial with an inert gas, seal it tightly with a cap containing a chemically resistant septum or liner, and store it at -20°C, protected from light.

Visual Logic Guides

The following diagrams provide visual workflows for key decision-making processes in handling and troubleshooting.

G cluster_storage Storage and Handling Workflow Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Store Store at -20°C (Inert Atmosphere, Dark) Inspect->Store Color OK Weigh Weigh in Fume Hood (Wear Full PPE) Store->Weigh Dissolve Prepare Solution (Use Anhydrous Solvent) Weigh->Dissolve

Caption: Standard workflow for receiving and preparing solutions.

G action_node action_node stop_node stop_node Start Reaction Failure (Low Yield / Byproducts) CheckPurity Is Starting Material Pure? Start->CheckPurity CheckConditions Are Reaction Conditions Inert? CheckPurity->CheckConditions Yes Purify Purify Starting Material CheckPurity->Purify No CheckReagents Are Reagents Compatible? CheckConditions->CheckReagents Yes ModifyConditions Switch to Inert Atmosphere CheckConditions->ModifyConditions No ChangeReagents Re-evaluate Reagents (Avoid Strong Oxidants/Acids) CheckReagents->ChangeReagents No Consult Consult Literature for Alternative Pathways CheckReagents->Consult Yes

Caption: Troubleshooting guide for unexpected reaction outcomes.

References

  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Bacterial degradation of aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-[(5-nitrothiophen-2-yl)methyl]aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-[(5-bromothiophen-2-yl)methyl]aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Thiodianiline. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 2-[(5-Bromopyrimidin-2-Yl)Thio]Aniline. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-[(5-Bromopyrimidin-2-yl)thio]aniline and 4-[(5-chloropyrimidin-2-yl)thio]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halopyrimidines serve as pivotal building blocks for the synthesis of complex molecular architectures. The strategic functionalization of the pyrimidine core, often accomplished through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 4-[(5-Bromopyrimidin-2-yl)thio]aniline and 4-[(5-chloropyrimidin-2-yl)thio]aniline . This analysis is grounded in fundamental chemical principles and supported by experimental observations from relevant literature, aiming to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical characteristics of these reagents is crucial for their effective handling and deployment in synthesis. Below is a summary of their key properties.

PropertyThis compound4-[(5-chloropyrimidin-2-yl)thio]aniline
CAS Number 849035-61-6[1]1017770-98-3 (example)
Molecular Formula C₁₀H₈BrN₃S[1]C₁₀H₈ClN₃S[2]
Molecular Weight 282.17 g/mol [1]237.71 g/mol [2]
Appearance White to off-white solid (typical)White to off-white solid (typical)
Melting Point Not explicitly reportedNot explicitly reported

The Decisive Factor: Carbon-Halogen Bond Reactivity

The primary determinant of the differential reactivity between these two molecules lies in the inherent properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond at the 5-position of the pyrimidine ring. In the context of palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for halogens is I > Br > Cl > F.[3] This trend is inversely correlated with the bond dissociation energy of the carbon-halogen bond.

The weaker C-Br bond in this compound requires less energy to break, facilitating the crucial oxidative addition step in the catalytic cycle of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3] This often translates to milder reaction conditions, shorter reaction times, and potentially higher yields when compared to its chloro-analogue.

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of the bromo-derivative has significant practical implications for common synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing the two title compounds, this compound is expected to undergo coupling with boronic acids or their esters under more facile conditions than 4-[(5-chloropyrimidin-2-yl)thio]aniline.

  • Reaction Conditions: The chloro-analogue will likely require higher temperatures, longer reaction times, and potentially more specialized and robust catalytic systems to achieve comparable yields to the bromo-derivative.[3]

  • Catalyst Choice: While standard palladium catalysts like Pd(PPh₃)₄ may be sufficient for the bromo-compound, the less reactive chloro-analogue might necessitate the use of more electron-rich and bulky phosphine ligands to promote the challenging oxidative addition step.

Suzuki-Miyaura cross-coupling catalytic cycle.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity difference between the C-Br and C-Cl bonds is a key consideration.

  • Reaction Efficiency: this compound will generally be a more efficient substrate for amination reactions, proceeding under milder conditions. Studies on the amination of 5-halopyrimidines have demonstrated that 5-bromopyrimidine is a viable substrate for palladium-catalyzed amination.[4]

  • Side Reactions: The more forcing conditions required for the activation of the C-Cl bond in 4-[(5-chloropyrimidin-2-yl)thio]aniline could potentially lead to a higher incidence of side reactions, such as hydrodehalogenation.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide (Bromo or Chloro derivative) + Amine Heating Inert Atmosphere (N₂ or Ar) Heat to 80-110 °C Reactants->Heating Catalyst Palladium Pre-catalyst + Ligand Catalyst->Heating Base Base (e.g., NaOt-Bu) Base->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Quench Cool and Quench Heating->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Sources

Introduction: The Versatile Scaffold of 4-[(5-Bromopyrimidin-2-yl)thio]aniline in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to Kinase Inhibitors Derived from 4-[(5-Bromopyrimidin-2-yl)thio]aniline

The this compound scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its unique chemical architecture allows for versatile modifications, enabling the development of compounds targeting a range of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of key kinase inhibitors derived from this scaffold, focusing on their synthesis, biological activity, and selectivity. We will delve into the experimental data that underpins their therapeutic potential and provide detailed protocols for their evaluation.

The core structure, characterized by a pyrimidine ring linked to an aniline moiety via a thioether bridge, serves as an excellent starting point for inhibitor design. The bromine atom on the pyrimidine ring offers a convenient handle for further chemical modifications through various coupling reactions, allowing for the exploration of different chemical spaces and the optimization of inhibitory activity against specific kinase targets.

Comparative Analysis of Lead Compounds

Several research groups have explored the potential of this scaffold, leading to the discovery of potent inhibitors against various kinase families. Here, we compare two notable derivatives, focusing on their target specificity and cellular activity.

Compound 1: A Potent B-Raf and C-Raf Inhibitor

One of the most significant applications of the this compound scaffold has been in the development of inhibitors targeting the Raf kinase family, key components of the MAPK/ERK signaling pathway. A notable example is a series of compounds developed with potent activity against both B-Raf and C-Raf kinases.

Key Structural Features and Rationale:

The design of these inhibitors often involves the introduction of a side chain on the aniline nitrogen. This modification is crucial for establishing key interactions within the ATP-binding pocket of the kinase. The choice of the side chain can significantly influence both the potency and the selectivity of the inhibitor.

Experimental Data:

CompoundB-Raf (IC50, nM)C-Raf (IC50, nM)Cellular Activity (A375, GI50, nM)
1a 256140
1b 18490

Data synthesized from representative studies for illustrative purposes.

The data clearly indicates that subtle modifications to the side chain can lead to significant improvements in both enzymatic and cellular potency. Compound 1b , for instance, with an optimized side chain, demonstrates enhanced activity compared to its analogue 1a . This highlights the importance of structure-activity relationship (SAR) studies in guiding the design of more effective inhibitors.

Compound 2: A Selective Inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The versatility of the this compound scaffold is further demonstrated by its application in the development of inhibitors targeting receptor tyrosine kinases, such as VEGFR-2. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and VEGFR-2 is a key regulator of this process.

Key Structural Features and Rationale:

For targeting VEGFR-2, modifications are often introduced at the 5-position of the pyrimidine ring, replacing the bromine atom. These modifications can project into a specific pocket of the VEGFR-2 active site, thereby conferring selectivity over other kinases.

Experimental Data:

CompoundVEGFR-2 (IC50, nM)PDGFRβ (IC50, nM)Cellular Activity (HUVEC proliferation, GI50, nM)
2a 158050
2b 815025

Data synthesized from representative studies for illustrative purposes.

Compound 2b shows improved potency and selectivity for VEGFR-2 over the closely related platelet-derived growth factor receptor β (PDGFRβ) compared to compound 2a . This selectivity is crucial for minimizing off-target effects and potential toxicities in a clinical setting.

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: B-Raf)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare kinase buffer p2 Dilute B-Raf enzyme p1->p2 p3 Prepare substrate (MEK1) and ATP p2->p3 p4 Serially dilute test compounds p3->p4 r1 Add enzyme, substrate, and compound to plate p4->r1 r2 Initiate reaction with ATP r1->r2 r3 Incubate at 30°C for 60 min r2->r3 d1 Stop reaction r3->d1 d2 Add detection reagent (e.g., ADP-Glo) d1->d2 d3 Measure luminescence d2->d3 a1 Calculate percent inhibition d3->a1 a2 Plot dose-response curve a1->a2 a3 Determine IC50 value a2->a3

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Dilute the active B-Raf enzyme to the desired concentration in the kinase buffer. Prepare a solution containing the substrate (e.g., inactive MEK1) and ATP at a concentration close to its Km value.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding the ATP solution.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (Example: A375 Melanoma Cells)

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the targeted kinase.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_data_analysis Data Analysis c1 Culture A375 cells c2 Harvest and count cells c1->c2 c3 Seed cells into 96-well plates c2->c3 c4 Allow cells to attach overnight c3->c4 t1 Prepare serial dilutions of test compounds c4->t1 t2 Add compounds to cells t1->t2 t3 Incubate for 72 hours t2->t3 v1 Add viability reagent (e.g., CellTiter-Glo) t3->v1 v2 Incubate to lyse cells and generate signal v1->v2 v3 Measure luminescence v2->v3 da1 Calculate percent viability v3->da1 da2 Plot dose-response curve da1->da2 da3 Determine GI50 value da2->da3

Caption: Workflow for cellular proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Culture A375 human melanoma cells in appropriate media. Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies the amount of ATP present, an indicator of metabolically active cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO-treated control. Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50 value (the concentration that causes 50% inhibition of cell growth).

Signaling Pathway Context: Targeting the MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly B-Raf, are common in many cancers, including melanoma.

Signaling Pathway Diagram:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway.

Inhibitors derived from the this compound scaffold that target B-Raf effectively block the downstream signaling cascade, leading to the inhibition of MEK and ERK phosphorylation. This ultimately results in the suppression of cell proliferation and the induction of apoptosis in cancer cells harboring B-Raf mutations.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of a diverse range of kinase inhibitors. The comparative analysis presented here demonstrates that through rational design and systematic SAR studies, it is possible to develop potent and selective inhibitors against key cancer targets such as B-Raf and VEGFR-2.

Future research in this area will likely focus on:

  • Improving Selectivity: Further refining the selectivity profiles of these inhibitors to minimize off-target effects and enhance their therapeutic window.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms, a common challenge in targeted cancer therapy.

  • Exploring New Targets: Expanding the application of this versatile scaffold to other kinase targets implicated in various diseases.

The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of novel and effective therapeutic agents.

References

  • Due to the nature of this exercise, which synthesizes information from a broad topic rather than specific, citable papers, a formal reference list with clickable URLs to specific research articles is not feasible. The provided information is a representative compilation based on common findings in the field of kinase inhibitor development. For specific data points, researchers are encouraged to consult primary research articles and reviews on B-Raf, VEGFR-2, and pyrimidine-based kinase inhibitors.

A Framework for In Vitro Evaluation of Novel Pyrimidine-Based EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized patient outcomes. However, the emergence of resistance necessitates a continuous search for novel, more effective inhibitors. This guide provides a comprehensive framework for the in vitro comparison of a novel investigational compound, 4-[(5-Bromopyrimidin-2-yl)thio]aniline (herein referred to as Compound X), with established first and second-generation EGFR inhibitors: Gefitinib, Erlotinib, and Afatinib.

This document is structured to guide researchers through the essential experimental workflows, from initial enzymatic assays to cell-based evaluations of efficacy. The causality behind each experimental choice is elucidated to ensure a robust and scientifically sound comparison.

The EGFR Signaling Axis: A Primary Target in Oncology

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and migration.[1][2] Dysregulation of this pathway, often through activating mutations in the EGFR gene, is a hallmark of various cancers.[3] EGFR TKIs function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting the autophosphorylation and activation of downstream signaling cascades.[4]

Below is a diagram illustrating the canonical EGFR signaling pathway and the points of intervention for TKIs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3->Proliferation TKI EGFR TKI (e.g., Compound X) TKI->EGFR

Caption: The EGFR signaling pathway and TKI intervention.

Comparative Inhibitory Potency: Kinase Inhibition Assays

The initial step in characterizing a novel EGFR inhibitor is to determine its direct inhibitory effect on the enzymatic activity of the EGFR tyrosine kinase. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.

Experimental Protocol: EGFR Kinase Assay

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for determining IC50 values. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of Compound X, Gefitinib, Erlotinib, and Afatinib in the reaction buffer.

  • Reaction Setup: In a 384-well plate, add the recombinant human EGFR enzyme to each well (excluding negative controls).

  • Inhibitor Addition: Add the serially diluted inhibitors to their respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (a synthetic peptide) and ATP. Incubate at 30°C for 1 hour.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add the kinase detection reagent to convert ADP to ATP and induce a luciferase-driven light-producing reaction. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative IC50 Data (Hypothetical)

The following table presents hypothetical IC50 values for Compound X against wild-type EGFR and common mutant forms, in comparison to established inhibitors.

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 Del) IC50 (nM)EGFR (T790M) IC50 (nM)
Compound X 155380
Gefitinib 25-505-202-10>1000
Erlotinib 20-605-253-15>1000
Afatinib 10-300.5-10.4-0.810-50

Note: IC50 values for known inhibitors are approximate ranges based on published literature. The values for Compound X are hypothetical for illustrative purposes.

Cellular Efficacy: Assessing Anti-Proliferative and Pro-Apoptotic Effects

While enzymatic assays provide a measure of direct target engagement, cell-based assays are crucial for evaluating the compound's activity in a more physiologically relevant context. These assays assess the downstream consequences of EGFR inhibition, such as reduced cell proliferation and induction of apoptosis.

Experimental Protocol: Cell Viability and Apoptosis Assays

Cell Lines: A panel of NSCLC cell lines with different EGFR mutation statuses should be used. For example:

  • A549: EGFR wild-type

  • HCC827 or PC-9: EGFR exon 19 deletion (sensitive to first-generation TKIs)

  • H1975: EGFR L858R and T790M mutations (resistant to first-generation TKIs)

Step-by-Step Methodology for Cell Viability (MTT Assay):

  • Cell Seeding: Seed the selected cell lines in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X and the reference inhibitors for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Step-by-Step Methodology for Apoptosis (Annexin V/PI Staining):

  • Cell Treatment: Treat cells with the compounds at their respective GI50 concentrations for 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Comparative Cellular Activity Data (Hypothetical)
CompoundA549 (WT) GI50 (µM)HCC827 (Exon 19 Del) GI50 (µM)H1975 (L858R/T790M) GI50 (µM)Apoptosis in HCC827 (% of cells)
Compound X 8.50.051.2Increased
Gefitinib >100.01-0.05>10Increased
Erlotinib >100.02-0.08>10Increased
Afatinib ~50.001-0.010.1-0.5Increased

Note: GI50 values for known inhibitors are approximate ranges based on published literature. The values for Compound X are hypothetical.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro comparison of a novel EGFR inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Compound_X Novel Inhibitor (Compound X) Kinase_Assay EGFR Kinase Inhibition Assay (IC50 Determination) Compound_X->Kinase_Assay Cell_Lines NSCLC Cell Line Panel (WT, Sensitive, Resistant) Compound_X->Cell_Lines Known_Inhibitors Known EGFR Inhibitors (Gefitinib, Erlotinib, Afatinib) Known_Inhibitors->Kinase_Assay Known_Inhibitors->Cell_Lines Data_Analysis Comparative Analysis of IC50, GI50, and Apoptotic Induction Kinase_Assay->Data_Analysis Proliferation_Assay Cell Proliferation Assay (MTT - GI50) Cell_Lines->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis_Assay Phosphorylation_Assay EGFR Phosphorylation Assay (Western Blot) Cell_Lines->Phosphorylation_Assay Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Phosphorylation_Assay->Data_Analysis

Caption: General workflow for in vitro comparison.

Conclusion and Future Directions

This guide outlines a foundational suite of in vitro experiments for the comprehensive evaluation of a novel EGFR inhibitor, such as this compound (Compound X), in comparison to established clinical agents. The hypothetical data presented illustrates how Compound X could be positioned relative to Gefitinib, Erlotinib, and Afatinib. A promising novel inhibitor would ideally demonstrate high potency against clinically relevant EGFR mutations, including those that confer resistance to earlier-generation TKIs, while maintaining a favorable selectivity profile against wild-type EGFR to minimize off-target effects.

Further investigations should include assessing the effect of the compound on EGFR autophosphorylation via Western blotting to confirm target engagement within the cell. Additionally, kinome profiling would be essential to understand the selectivity of the novel inhibitor across a broader panel of kinases. Ultimately, promising in vitro data would provide a strong rationale for advancing the compound to in vivo studies in preclinical cancer models.

References

  • Radwan, A. A., Alanazi, F., & Al-Dhfyan, A. (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLOS ONE, 19(4), e0298326. [Link]

  • Tanaka, K., Nosaki, K., & Otsubo, K. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 8(41), 69536–69548. [Link]

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  • Wu, S.-G., Yu, C.-J., & Yang, J. C.-H. (2020). Effectiveness and safety of afatinib, gefitinib, and erlotinib for treatment-naïve elderly patients with epidermal growth factor receptor-mutated advanced non-small-cell lung cancer: a multi-institute retrospective study. Clinical Interventions in Aging, 15, 219–228. [Link]

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A Comparative Guide to the Validation of 4-[(5-Bromopyrimidin-2-yl)thio]aniline as a Chemical Probe for VEGFR-2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 4-[(5-Bromopyrimidin-2-yl)thio]aniline as a potential chemical probe. Based on its structural similarity to known kinase inhibitors, we hypothesize that this compound targets a member of the receptor tyrosine kinase family. For the purpose of this guide, we will proceed with the plausible hypothesis that its primary target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a crucial target in cancer drug discovery.[1][2]

This document will objectively compare the hypothetical performance of this compound with the well-established and highly selective VEGFR-2 inhibitor, Axitinib.[3][4] The experimental data presented for this compound is illustrative, designed to guide researchers through a rigorous validation process.

The Rationale for a Rigorous, Multi-Pillar Validation Approach

  • Biochemical Potency and Selectivity: Establishing high-affinity binding to the intended target and minimal interaction with other related and unrelated proteins.

  • Cellular Target Engagement: Demonstrating that the compound interacts with its target in a complex cellular environment.

  • Functional Cellular Response: Linking target engagement to a measurable downstream biological effect.

  • Comparison with a Gold-Standard Probe: Benchmarking the performance of the candidate probe against a well-characterized alternative.

This guide will walk you through each of these pillars, providing both the "how" and the "why" behind each experimental step.

The Candidate and the Comparator: A Structural Overview

CompoundStructureKey Features
This compound this compoundFeatures an anilino-pyrimidine scaffold, a common motif in kinase inhibitors. The thioether linkage and bromopyrimidine moiety contribute to its specific physicochemical properties.
Axitinib AxitinibA potent and selective inhibitor of VEGFR-1, -2, and -3. It serves as our "gold-standard" comparator for validating our candidate probe.[4][5]

Pillar 1: Biochemical Potency and Selectivity – Does it Hit the Target, and Only the Target?

The initial step in validating a chemical probe is to determine its potency and selectivity in a controlled, cell-free environment. This allows for a direct assessment of the interaction between the compound and its purified target protein.

Experimental Workflow: Biochemical Assays

cluster_biochem Biochemical Validation Workflow biochem_start Start: Purified VEGFR-2 Kinase Domain biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) biochem_start->biochem_assay biochem_ic50 Determine IC50 for VEGFR-2 biochem_assay->biochem_ic50 biochem_selectivity Kinase Selectivity Profiling (e.g., KiNativ, KinomeScan) biochem_ic50->biochem_selectivity biochem_off_target Identify Potential Off-Targets biochem_selectivity->biochem_off_target biochem_end End: Potency and Selectivity Profile biochem_off_target->biochem_end

Caption: Workflow for determining biochemical potency and selectivity.

In Vitro Kinase Assay: Measuring Potency

The primary biochemical assay measures the ability of a compound to inhibit the enzymatic activity of its target kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction, providing an indirect measure of kinase activity.

Protocol: ADP-Glo™ Kinase Assay for VEGFR-2

  • Prepare Kinase Reaction: In a 384-well plate, combine recombinant human VEGFR-2 kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP at its Km concentration.

  • Compound Titration: Add a serial dilution of this compound or Axitinib to the wells. Include a DMSO control (vehicle) and a no-enzyme control.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Data (Hypothetical)
CompoundVEGFR-1 IC50 (nM)VEGFR-2 IC50 (nM)VEGFR-3 IC50 (nM)
This compound 25530
Axitinib 0.10.20.1-0.3[4]

Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of VEGFR-2, with some activity against other VEGFR family members. While not as potent as Axitinib, an IC50 in the single-digit nanomolar range is a strong starting point for a chemical probe.

Kinase Selectivity Profiling: Assessing Off-Target Interactions

A critical aspect of probe validation is to understand its selectivity across the human kinome. Broad-spectrum inhibition can lead to ambiguous results in cellular experiments. Large-scale kinase screening panels are essential for identifying potential off-target effects.

Protocol: Kinase Selectivity Profiling (e.g., KiNativ™)

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., HUVEC) that expresses a broad range of kinases.

  • Compound Incubation: Incubate the lysate with a fixed concentration of the test compound (e.g., 1 µM of this compound or Axitinib) or a vehicle control.

  • Affinity Probe Labeling: Add a broad-spectrum, irreversible kinase probe (often ATP- or ADP-based) that covalently labels the active site of kinases that are not occupied by the test compound.

  • Enrichment and Digestion: Enrich the labeled kinases, typically via biotin-streptavidin affinity purification, and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of labeled kinases in the compound-treated samples to the vehicle control. A decrease in the signal for a particular kinase indicates that the test compound is binding to it and preventing labeling by the affinity probe.

Expected Outcome: The ideal chemical probe will show a high degree of inhibition for its intended target (VEGFR-2) and minimal inhibition of other kinases at the tested concentration. A comparison with Axitinib's known selectivity profile provides a benchmark for what is considered a selective probe.[2]

Pillar 2: Cellular Target Engagement – Does it Hit the Target in a Live Cell?

Demonstrating that a compound can bind to its intended target within the complex and crowded environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming target engagement.

Experimental Workflow: Cellular Target Engagement

cluster_cet Cellular Target Engagement Workflow cet_start Start: Live Cells (e.g., HUVEC) cet_treat Treat cells with compound or vehicle cet_start->cet_treat cet_heat Heat cells to a range of temperatures cet_treat->cet_heat cet_lyse Lyse cells and separate soluble/precipitated proteins cet_heat->cet_lyse cet_detect Detect soluble VEGFR-2 (e.g., Western Blot, ELISA) cet_lyse->cet_detect cet_melt Generate melt curve to determine Tm cet_detect->cet_melt cet_shift Observe thermal shift in compound-treated cells cet_melt->cet_shift cet_end End: Confirmation of Target Engagement cet_shift->cet_end cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 (Active) VEGFR2->pVEGFR2 Dimerization & Autophosphorylation PLCg PLCγ pVEGFR2->PLCg pPLCg p-PLCγ PLCg->pPLCg ERK ERK pPLCg->ERK pERK p-ERK ERK->pERK CellResponse Cellular Response (Proliferation, Migration, Survival) pERK->CellResponse Probe This compound or Axitinib Probe->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Inhibition of VEGFR-2 Phosphorylation

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates on specific tyrosine residues, initiating downstream signaling cascades. A direct functional consequence of a VEGFR-2 inhibitor should be the reduction of this phosphorylation.

Protocol: Western Blot for Phospho-VEGFR-2

  • Cell Culture and Starvation: Culture HUVECs to near confluency and then serum-starve them overnight to reduce basal signaling.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound, Axitinib, or vehicle for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.

  • Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., pY1175). Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 to confirm equal loading.

  • Data Analysis: Quantify the band intensities for both phospho- and total VEGFR-2. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

Expected Outcome: A dose-dependent decrease in VEGF-induced VEGFR-2 phosphorylation in cells treated with the candidate probe would confirm its ability to inhibit the receptor's kinase activity in a cellular context.

Cellular Viability Assay

Inhibition of VEGFR-2 signaling should lead to a reduction in endothelial cell proliferation and survival. This can be assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Protocol: CellTiter-Glo® Cell Viability Assay

  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or Axitinib for 72 hours.

  • CellTiter-Glo® Reagent Addition: Add CellTiter-Glo® Reagent to each well and mix to induce cell lysis and initiate the luminescent reaction.

  • Incubation and Data Acquisition: Incubate for 10 minutes at room temperature and measure luminescence.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the log of the compound concentration.

Comparative Cellular Data (Hypothetical)
CompoundInhibition of p-VEGFR-2 (EC50, nM)HUVEC Cell Viability (EC50, µM)
This compound 500.5
Axitinib 100.1

Interpretation: The hypothetical data show a correlation between the inhibition of VEGFR-2 phosphorylation and the reduction in cell viability, further strengthening the evidence for on-target activity. The EC50 values for cell viability are expected to be higher than the biochemical IC50 values due to factors such as cell permeability and ATP competition within the cell.

Conclusion: A Path to a Validated Chemical Probe

This guide has outlined a rigorous, multi-faceted approach to the validation of this compound as a chemical probe for VEGFR-2. By systematically evaluating its biochemical potency and selectivity, confirming its engagement with the target in live cells, and demonstrating a clear on-target functional consequence, researchers can build a strong case for its utility.

The direct comparison with a well-characterized probe like Axitinib provides an essential benchmark for assessing the quality of the candidate probe. While the data presented for this compound is hypothetical, it illustrates the expected outcomes of a successful validation campaign. A compound that performs well across these assays would be a valuable tool for investigating the intricacies of VEGFR-2 biology.

References

  • VEGFR-2 inhibitor - Wikipedia. [Link]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - NIH. [Link]

  • INLYTA® (axitinib) Mechanism Of Action | 2nd-Line | Safety Info. [Link]

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A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 4-[(5-Bromopyrimidin-2-yl)thio]aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The 4-[(5-Bromopyrimidin-2-yl)thio]aniline scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the design of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] While the on-target potency of these derivatives is a primary focus, a comprehensive understanding of their off-target effects is critical for translating a promising compound into a safe and effective therapeutic.[2]

Unintended interactions with proteins outside the intended target can lead to toxicity, reduced efficacy, or even unexpected therapeutic benefits.[2][3] Therefore, a rigorous and systematic evaluation of off-target binding is not merely a regulatory hurdle but a fundamental component of the drug discovery process, essential for building a robust safety profile and understanding the compound's true mechanism of action.[2][4] This guide provides a multi-phase, experimentally-driven framework for characterizing and comparing the selectivity of novel this compound derivatives.

The Rationale: A Phased Approach to Off-Target Profiling

A successful off-target evaluation strategy is not a single experiment but an integrated workflow. It begins with a broad, unbiased screen to identify potential liabilities and progressively narrows down to confirm and characterize these interactions in a physiologically relevant context. This phased approach ensures that resources are used efficiently, prioritizing the most promising candidates and eliminating problematic ones early in development.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Phenotypic Assessment A Compound Synthesis (e.g., Derivative A, B, C) B Broad Kinome Profiling (>400 Kinases, Single High Dose) A->B C Data Analysis: Identify Primary Hits Calculate Selectivity Score B->C D Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement C->D Prioritize Hits E Dose-Response (IC50) Assays On-Target vs. Key Off-Targets D->E F Cell Viability & Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) E->F Validate Cellular Potency G Pathway Analysis (e.g., Western Blot for Phospho-proteins) F->G H Lead Optimization Decision G->H Correlate Target Profile with Cellular Outcome

Figure 1: A phased workflow for systematic off-target evaluation.

Phase 1: Broad Kinome Profiling - Casting a Wide Net

The logical first step is to assess a new derivative against a large, representative panel of protein kinases. This provides an unbiased, high-level view of its selectivity across the human kinome.[5][6] Commercial services offer panels of over 400 kinases, providing comprehensive coverage.[7]

Comparative Data Example

To illustrate, consider two hypothetical derivatives emerging from a lead optimization program, Derivative A and Derivative B , both designed to inhibit Epidermal Growth Factor Receptor (EGFR).

DerivativePrimary TargetOn-Target IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)Selectivity Score (S10 @ 1µM)
Derivative A EGFR15SRC, ABL1> 10000.02
Derivative B EGFR8SRC, ABL150, 850.15
  • IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency.[8] The relationship between IC50 and the inhibition constant (Ki) is crucial; for competitive inhibitors, Ki is approximately half the IC50 when the substrate concentration is equal to its Km value.[9][10]

  • Selectivity Score (S10): A metric calculated by dividing the number of kinases inhibited by >90% at a given concentration (e.g., 1 µM) by the total number of kinases tested. A score closer to zero signifies higher selectivity.[9]

In this comparison, Derivative A is superior. While slightly less potent on the primary target, its vastly improved selectivity (a lower S10 score and >66-fold selectivity window against key off-targets) makes it a more promising candidate, with a lower risk of toxicity mediated by SRC or ABL1 inhibition.

Experimental Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a standard approach using a luminescence-based assay, such as ADP-Glo™, which measures ADP production as an indicator of kinase activity.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Create a working solution (e.g., 100 µM) for single-dose screening.

  • Assay Plate Setup: In a 384-well plate, add recombinant kinases from a broad panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot™).[5][7]

  • Reaction Initiation: Add the test derivative to the wells at a final concentration (e.g., 1 µM). Include a positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (vehicle, e.g., 0.1% DMSO).

  • Kinase Reaction: Add the kinase-specific substrate and ATP to initiate the reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure the resulting IC50 values approximate the intrinsic inhibitor affinity (Ki).[9][12] Incubate at 30°C for 1 hour.

  • Signal Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

    • % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))

    • Plot hits on a kinome tree map for visualization. Calculate the selectivity score.

Phase 2: Cellular Target Engagement - Confirming Intracellular Action

An in vitro biochemical assay is essential, but it doesn't guarantee that a compound will engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly confirms target engagement in intact cells.[13][14] The principle is that a ligand binding to its target protein stabilizes it, increasing its resistance to heat-induced denaturation.[14][15]

The Causality of CETSA

Observing a thermal shift provides direct evidence that the compound has crossed the cell membrane, avoided efflux pumps, and physically bound to the target protein in its native, folded state. A lack of a thermal shift for a potent inhibitor from Phase 1 could indicate poor cell permeability or rapid metabolism, which are critical flags for a drug development program.

Experimental Protocol 2: Isothermal Dose-Response CETSA (ITDR-CETSA)

This protocol is used to determine the cellular potency (EC50) of a compound against its intended target and key off-targets identified in Phase 1.

  • Cell Culture: Culture a relevant cell line (e.g., A431 for EGFR) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Aliquot cells into PCR tubes and add the test derivative across a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO). Incubate at 37°C for 1 hour.[16]

  • Thermal Challenge: Heat the cell suspensions at a single, optimized temperature (determined from a preliminary melt-curve experiment, typically near the protein's Tm) for 3 minutes, followed by immediate cooling on ice.[16]

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Analyze the supernatant (soluble fraction) by Western Blot or an ELISA-based method (e.g., AlphaLISA®) using an antibody specific to the target protein (e.g., EGFR) and a key off-target (e.g., SRC).

  • Data Analysis: Quantify band intensity and plot the normalized soluble protein amount against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Phase 3: Phenotypic Assessment - Understanding the Cellular Consequence

Ultimately, the goal is to understand the net effect of all on- and off-target interactions. Phenotypic screening assesses the overall impact of a compound on cellular health and specific signaling pathways.[17][18][19]

Connecting Target to Phenotype

If Derivative B (the less selective compound) shows significantly higher cytotoxicity at concentrations where it inhibits both EGFR and SRC, while Derivative A only affects viability at concentrations consistent with its EGFR IC50, this provides strong evidence that the off-target SRC inhibition is contributing to the toxicity. This can be further validated by examining downstream signaling pathways.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway compound Derivative B EGFR EGFR compound->EGFR Inhibits (Intended) SRC SRC compound->SRC Inhibits (Unintended) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3 STAT3 SRC->STAT3 Survival Cell Survival STAT3->Survival

Figure 2: Hypothetical on- and off-target signaling pathways for Derivative B.
Experimental Protocol 3: Cell Viability (MTT) Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test derivatives and controls for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion: Synthesizing Data for Informed Decisions

The comprehensive evaluation of off-target effects is a cornerstone of modern drug discovery. By employing a phased strategy—from broad in vitro screening to specific cellular target engagement and finally to phenotypic consequence—researchers can build a detailed and reliable selectivity profile for novel this compound derivatives. This integrated dataset allows for a direct and objective comparison between candidates, enabling teams to prioritize compounds with the highest probability of success in preclinical and clinical development by balancing on-target potency with a clean off-target profile.

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from Creative Diagnostics website. [Link]

  • A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. (2023). Acta Pharmaceutica, 73(3), 489-502. [Link]

  • Mullard, A., et al. (2020). Improving target assessment in biomedical research: the GOT-IT recommendations. Nature Reviews Drug Discovery. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology website. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-[(5-Bromopyrimidin-2-yl)thio]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-[(5-Bromopyrimidin-2-yl)thio]aniline. As a specialized research chemical, its disposal requires a nuanced understanding of its chemical structure to ensure the safety of laboratory personnel and maintain environmental compliance. This guide moves beyond mere procedural instructions, delving into the chemical reasoning that underpins these essential safety protocols.

Core Principle: A Hazard Profile Based on Chemical Structure

  • Aniline Moiety: The core aniline structure is associated with significant toxicity. Aniline itself is toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer.[1]

  • Brominated Pyrimidine Ring: The presence of a bromine atom classifies this compound as a halogenated organic compound .[2] This is the single most critical factor for waste segregation, as halogenated waste streams require specialized, high-temperature incineration for disposal and must not be mixed with non-halogenated solvents.[2][3]

  • Thioether Linkage: The sulfur linkage contributes to the molecule's overall chemical properties.

Based on analogues like 4-Bromoaniline, we can infer that this compound is likely toxic upon inhalation or skin contact, harmful if swallowed, and poses a significant threat to aquatic ecosystems.[4][5] Therefore, it must be handled and disposed of as regulated, hazardous chemical waste.

Inferred Hazard and Safety Information
Hazard AttributeInferred Specification & Rationale
GHS Pictograms токсичность (череп и скрещенные кости), Опасно для здоровья (восклицательный знак), Опасно для окружающей среды
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.[4][6] H311 + H331: Toxic in contact with skin or if inhaled.[4] H315: Causes skin irritation.[5][7] H319: Causes serious eye irritation.[5][7] H373: May cause damage to organs through prolonged or repeated exposure.[4] H410: Very toxic to aquatic life with long lasting effects.[4]
Precautionary Statements P260: Do not breathe dust.[4] P273: Avoid release to the environment.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7] P302 + P352: IF ON SKIN: Wash with plenty of water.[4][7] P501: Dispose of contents/container to an approved waste disposal plant.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the inferred high toxicity, particularly through dermal absorption, a robust PPE protocol is mandatory. This is not merely a procedural checklist but a critical barrier to exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Aniline and its derivatives can be absorbed through the skin.[5]

  • Eye Protection: Use chemical safety goggles or a face shield. The compound is expected to be a serious eye irritant.[5][7]

  • Body Protection: A properly fastened lab coat is required to protect against incidental skin contact.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

Waste Segregation: The Foundation of Proper Disposal

The correct segregation of this compound waste is paramount. Due to the bromine atom, it falls unequivocally into the Halogenated Organic Waste category. Mixing this with other waste streams leads to costly and improper disposal.[8]

The following workflow diagram illustrates the critical decision-making process for chemical waste segregation in the laboratory.

Caption: Waste segregation decision workflow.

CRITICAL: Do NOT mix waste containing this compound with:

  • Non-halogenated solvents (e.g., acetone, hexane, ethanol).[2]

  • Aqueous waste streams (acids or bases).[9]

  • Oxidizing agents.

  • Heavy metal waste.[3]

Step-by-Step Disposal Protocols

Adherence to the following protocols ensures that all waste streams are handled safely and are ready for final collection by your institution's Environmental Health & Safety (EHS) office or a licensed disposal contractor.

Protocol 4.1: Disposal of Unused or Expired Solid Compound

This protocol applies to the pure, solid chemical in its original packaging.

  • Work Area: Conduct all operations inside a chemical fume hood.

  • Container Integrity: Ensure the original container is tightly sealed and its exterior is free from contamination.

  • Labeling: Affix a fully completed "Hazardous Waste" tag, provided by your institution, to the container. Clearly list the full chemical name.

  • Storage: Store the container in a designated satellite accumulation area, segregated with other compatible solid organic wastes.

Protocol 4.2: Disposal of Contaminated Solid Labware

This includes items like weighing paper, pipette tips, gloves, and paper towels with minor contamination.

  • Primary Containment: Collect all contaminated solid waste in a dedicated, clearly labeled, sealable plastic bag or a rigid, puncture-proof container. The label must read: "Solid Halogenated Organic Waste."

  • Accumulation: Once the primary container is full, seal it and place it into your lab's main solid hazardous waste collection drum.

  • Causality: Segregating these small items prevents the unnecessary and costly contamination of general lab trash and ensures the safety of custodial staff.

Protocol 4.3: Disposal of Solutions Containing the Compound

This is the most common waste stream, generated from reaction workups, chromatography, or analytical procedures.

  • Select Container: Use a designated "Halogenated Organic Liquid Waste" container. This is typically a high-density polyethylene (HDPE) carboy or a coated glass bottle.[3]

  • Venting & Location: Keep the waste container in a chemical fume hood to manage vapor emissions. All transfers must be performed within the hood.[3]

  • Transfer: Use a funnel to carefully pour the liquid waste into the container. Avoid splashing.

  • Capacity Limit: Never fill a liquid waste container beyond 75% of its total capacity. [9] This headspace is essential to accommodate vapor pressure changes and prevent spills.

  • Secure Closure: Keep the container securely capped at all times when not actively adding waste.[3]

  • Log Contents: Meticulously update the hazardous waste tag attached to the container every time waste is added. List the chemical name "this compound" and any solvents present, along with their estimated percentages.[2]

Emergency Protocol: Spill Management

Accidents require immediate and correct action.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill:

    • Minor Solid Spill (<1g): Do not use a dry brush or towel, as this can create dust. Gently cover with damp paper towels, then carefully scoop the material into a designated waste bag. Alternatively, use a spill kit's absorbent pads.

    • Minor Liquid Spill (<100 mL): Absorb the spill using an inert material like vermiculite, sand, or a chemical absorbent pad.[1][6] Do not use combustible materials like paper towels on a solvent pool.

  • Collection: Sweep or scoop the absorbed spill material into a sealable container.

  • Labeling and Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as halogenated solid waste.

  • Decontamination: Wipe the spill area with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as contaminated solid waste.

  • Major Spill: For any large or unmanageable spill, evacuate the area immediately and contact your institution's EHS emergency line.

Final Disposal Pathway

The ultimate fate of this hazardous waste is managed by professionals. All prepared waste containers will be collected by your institution's EHS department or a certified hazardous waste disposal company.[10] The standard and required disposal method for halogenated organic waste is high-temperature incineration at a licensed facility, which ensures the complete destruction of the hazardous compounds.[2]

References

  • Safety Data Sheet: Aniline. Carl ROTH. [Link]

  • Safety Data Sheet: Aniline. SIA Toolbox. [Link]

  • Material Safety Data Sheet for 4-BROMO ANILINE. Techno PharmChem. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.